molecular formula C12H10ClNO B041261 5-Chloro-2-phenoxyaniline CAS No. 93-67-4

5-Chloro-2-phenoxyaniline

Cat. No.: B041261
CAS No.: 93-67-4
M. Wt: 219.66 g/mol
InChI Key: SXEBHIMOUHBBOS-UHFFFAOYSA-N
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Description

5-Chloro-2-phenoxyaniline is a versatile aniline derivative and a key chemical intermediate in advanced organic synthesis. Its structure, featuring a chloro-substituent and a phenoxy group ortho to the aniline nitrogen, makes it a privileged scaffold for constructing heterocyclic compounds and complex molecular architectures. In pharmaceutical research, it serves as a critical precursor in the development of potential therapeutic agents, particularly in the synthesis of tricyclic structures that may exhibit biological activity. Its primary research value lies in its application in materials science, where it is utilized as a building block for the synthesis of dyes, pigments, and functional organic materials. The electron-donating aniline group and the electron-withdrawing chlorine, combined with the bulky phenoxy group, influence its reactivity and the electronic properties of the resulting compounds, enabling fine-tuning of material characteristics. Researchers value this compound for its role in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, where it acts as an efficient coupling partner to create novel biaryl amines and other complex systems. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEBHIMOUHBBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239224
Record name 5-Chloro-2-phenoxyaniline
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Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93-67-4
Record name 5-Chloro-2-phenoxybenzenamine
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Record name 5-Chloro-2-phenoxyaniline
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Record name 5-Chloro-2-phenoxyaniline
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Record name 5-chloro-2-phenoxyaniline
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Record name 5-CHLORO-2-PHENOXYANILINE
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Foundational & Exploratory

5-Chloro-2-phenoxyaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 93-67-4

This technical guide provides an in-depth overview of 5-Chloro-2-phenoxyaniline, a versatile chemical intermediate with significant applications in the dye industry and burgeoning potential in pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and its role as a scaffold for novel therapeutic agents.

Core Properties and Data

This compound is a substituted aniline derivative. Its chemical structure features a phenoxy group and a chlorine atom on the aniline ring, which impart specific physicochemical properties that are instrumental to its reactivity and function in various chemical syntheses.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 93-67-4[2][3]
Molecular Formula C₁₂H₁₀ClNO[2][3]
Molecular Weight 219.67 g/mol [2][3]
Appearance Solid, Off-white to tan crystalline powder or flakes[4][5]
Melting Point 39-41 °C[2]
Boiling Point 190-192 °C at 8 Torr[2]
Density 1.3 ± 0.1 g/cm³[2]
Flash Point 150.3 ± 23.7 °C[2]
Refractive Index 1.628[2]
Solubility Soluble in organic solvents[6]
InChI Key SXEBHIMOUHBBOS-UHFFFAOYSA-N[2][3]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive set of spectra is best obtained experimentally, typical data includes:

  • ¹H NMR and ¹³C NMR: Data is available and can be found in spectral databases for detailed structural elucidation.[4][7][8]

  • Mass Spectrometry (MS): Expected to show a molecular ion peak corresponding to its molecular weight, with characteristic isotopic patterns due to the presence of chlorine.

  • Infrared (IR) Spectroscopy: Will exhibit characteristic peaks for N-H stretching of the amine, C-O-C stretching of the ether linkage, and C-Cl stretching.

Applications in Research and Industry

This compound is a valuable intermediate with established and emerging applications.

Dye Synthesis

The primary industrial application of this compound is as a key intermediate in the synthesis of various dyes.[9] Its structure is particularly suited for creating azo dyes, which are widely used in the textile and printing industries.[6][9] It serves as a precursor for several commercially important acid dyes, including Acid Red 249, Acid Red 149, and Acid Blue 128.[9]

Pharmaceutical and Agrochemical Synthesis

In the realm of drug discovery and development, phenoxyaniline derivatives are gaining significant attention.[2] this compound serves as a critical building block for the synthesis of complex organic molecules with potential therapeutic activities.[1][10] Its derivatives are being explored for various applications, including:

  • Enzyme Inhibitors: The phenoxyaniline scaffold is being investigated for the development of inhibitors for various enzymes, which is a cornerstone of modern drug discovery.[2][6]

  • Neuroprotective Agents: Derivatives of phenoxyaniline have shown promise in protecting neurons from cell death in preclinical studies.[11]

  • Anticancer Agents: The phenoxazine core, which can be synthesized from phenoxyaniline derivatives, is found in some anticancer drugs and is a subject of ongoing research.[12]

The compound is also utilized in the synthesis of agrochemicals.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided below. These are based on established chemical principles and methodologies for analogous compounds.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process: an Ullmann condensation (or a related nucleophilic aromatic substitution) to form the diaryl ether linkage, followed by the reduction of a nitro group to the aniline.

Step 1: Synthesis of 4-Chloro-2-nitrophenoxybenzene

This step involves the coupling of a substituted chloronitrobenzene with phenol.

  • Materials: 2,4-dichloro-1-nitrobenzene, phenol, potassium carbonate (or another suitable base), and a solvent such as N,N-dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichloro-1-nitrobenzene, phenol, and potassium carbonate in DMF.

    • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 4-Chloro-2-nitrophenoxybenzene.

Step 2: Reduction to this compound

The nitro group of the intermediate is reduced to an amine.

  • Materials: 4-Chloro-2-nitrophenoxybenzene, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Procedure (using SnCl₂/HCl):

    • Dissolve the crude 4-Chloro-2-nitrophenoxybenzene in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.

    • Once the reduction is complete, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it to yield crude this compound.

Purification

The crude product can be purified by the following methods:

  • Recrystallization: This is a common method for purifying solid compounds. A suitable solvent system (e.g., ethanol/water or hexane) should be chosen where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[13]

  • Column Chromatography: For higher purity, column chromatography using silica gel is effective. A non-polar mobile phase like hexane/ethyl acetate in a specific ratio is typically used to separate the desired product from impurities.[13]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid) can be used to assess the purity of the compound.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight and fragmentation pattern of the compound.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups.

Involvement in Signaling Pathways and Drug Development

Phenoxyaniline derivatives have shown potential as inhibitors of key signaling pathways implicated in diseases like cancer.[2] One such pathway is the MAPK/ERK pathway, which is a critical regulator of cell proliferation and survival.[3]

MAPK/ERK Signaling Pathway and Potential Inhibition

The diagram below illustrates a simplified MAPK/ERK signaling pathway and indicates the point of inhibition by certain phenoxyaniline derivatives.

MAPK_ERK_Pathway cluster_0 Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Phenoxyaniline Derivatives Inhibitor->MEK

MAPK/ERK signaling pathway with MEK as a target for phenoxyaniline derivatives.

As shown in the diagram, certain phenoxyaniline derivatives have been identified as potent inhibitors of MEK, a key kinase in this pathway.[3] By blocking MEK, these compounds can prevent the downstream signaling that leads to cell proliferation, making them attractive candidates for cancer therapy.

Similarly, other phenoxyaniline-related compounds have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, which is also involved in cell growth and angiogenesis.[3]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Acute toxicity (Oral): Harmful if swallowed.[2]

  • Skin irritation: Causes skin irritation.[2][16]

  • Eye irritation: Causes serious eye irritation.[2][16]

  • Germ cell mutagenicity: Suspected of causing genetic defects.[2]

  • Respiratory irritation: May cause respiratory irritation.[16]

  • Aquatic hazard: May cause long-lasting harmful effects to aquatic life.[2]

Recommended Safety Precautions

When handling this compound, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

  • Ventilation: Handle in a well-ventilated place to avoid the formation of dust and aerosols.[2]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of this compound. As research continues, particularly in the field of medicinal chemistry, the utility of this versatile compound is expected to expand further.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to 5-Chloro-2-phenoxyaniline for Scientific Researchers

This guide provides an in-depth overview of this compound, including a curated list of SEO-driven long-tail keywords for enhanced research discoverability, detailed technical data, experimental protocols, and visualizations of relevant workflows and concepts.

SEO-Driven, Long-Tail Keywords

To enhance the visibility of research related to this compound, consider incorporating the following long-tail keywords naturally into titles, abstracts, and keyword lists.[1][2][3] These phrases are more specific than general terms, targeting a niche audience and attracting more qualified traffic.[4][5][6]

By Chemical/Synthetic Focus:

  • Synthesis and characterization of this compound

  • This compound (CAS 93-67-4) synthesis protocol

  • High-purity this compound for organic synthesis

  • Buchwald-Hartwig coupling reactions with 2-Amino-4-chlorodiphenyl ether

  • Synthetic routes for this compound derivatives

  • Purification methods for this compound intermediates

By Application & Research Area:

  • This compound as a kinase inhibitor scaffold

  • Developing novel EGFR/BRAF inhibitors from phenoxyaniline derivatives

  • Use of this compound in pharmaceutical drug discovery[7]

  • Pharmacological profiling of this compound analogs

  • Application of this compound in dye intermediate synthesis[8][9]

  • Structure-activity relationship of this compound derivatives

By Analytical/Technical Focus:

  • HPLC-UV analysis of this compound purity

  • NMR and Mass Spectrometry data for this compound

  • Analytical methods for 5-chloro-2-phenoxybenzenamine characterization

  • Reverse-phase HPLC protocol for substituted aniline compounds

  • Troubleshooting this compound synthesis and scale-up

Core Compound Profile

This compound (IUPAC Name: this compound) is an aniline derivative featuring a phenoxy group ortho to the amine and a chloro substituent on the aniline ring.[10][11] This unique substitution pattern makes it a valuable intermediate in various fields, particularly in the synthesis of dyes and as a scaffold for complex molecules in pharmaceutical research.[7][8][11]

Synonyms: 2-Amino-4-chlorodiphenyl ether, Benzenamine, 5-chloro-2-phenoxy-, 5-Chloro-2-phenoxybenzenamine.[10][12]

Physicochemical and Analytical Data

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 93-67-4 [10][13]
Molecular Formula C₁₂H₁₀ClNO [10][13][14]
Molecular Weight 219.67 g/mol [10][14]
Melting Point 39-44 °C [12][13]
Boiling Point 324.9 ± 27.0 °C at 760 mmHg [13]
Density 1.3 ± 0.1 g/cm³ [12][13]
Flash Point 150.3 ± 23.7 °C [12][13]
LogP 3.34 [13]

| PSA (Polar Surface Area) | 35.25 Ų |[13] |

Table 2: Spectroscopic and Chromatographic Data (Predicted/Typical)

Technique Parameter Expected Value/Observation
HPLC (Reverse-Phase) Retention Time Moderately retained on a C18 column; elution tunable with acetonitrile/water gradient.[15]
Detection Wavelength ~254 nm
¹H NMR (CDCl₃) Chemical Shifts (δ) Aromatic protons expected in the range of 6.5-7.5 ppm. Amine (NH₂) protons may appear as a broad singlet.
¹³C NMR (CDCl₃) Chemical Shifts (δ) Aromatic carbons expected in the range of 110-160 ppm.
Mass Spec (ESI+) [M+H]⁺ m/z ≈ 220.05

| FTIR | Key Stretches (cm⁻¹) | N-H stretching (amine) ~3300-3500 cm⁻¹; C-O-C stretching (ether) ~1200-1250 cm⁻¹; C-Cl stretching ~700-800 cm⁻¹. |

Experimental Protocols

General Synthesis via Ullmann Condensation

This protocol describes a common method for synthesizing diaryl ethers, adapted for this compound. Precursors include 2-amino-4-chlorophenol and a phenylating agent.

Materials:

  • 2-Amino-4-chlorophenol

  • Iodobenzene or Bromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-amino-4-chlorophenol (1.0 eq), potassium carbonate (2.0 eq), and CuI (0.1 eq).

  • Add anhydrous DMF as the solvent.

  • Add iodobenzene (1.2 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Purity Analysis via Reverse-Phase HPLC

This protocol provides a starting point for determining the purity of a synthesized batch of this compound.[15]

Instrumentation & Reagents:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample: 1 mg/mL stock solution of this compound in acetonitrile, diluted to 0.1 mg/mL with mobile phase.

Procedure:

  • Set the column temperature to 30 °C.

  • Set the flow rate to 1.0 mL/min.

  • Set the detection wavelength to 254 nm.

  • Equilibrate the column with 70% Mobile Phase A and 30% Mobile Phase B for at least 15 minutes.

  • Inject 10 µL of the prepared sample.

  • Run the following gradient:

    • 0-5 min: 30% B

    • 5-25 min: Linear gradient from 30% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 30% B and re-equilibrate.

  • Integrate the peak areas from the resulting chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Visualizations: Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage reagents Reagents Loading (2-amino-4-chlorophenol, K2CO3, CuI, Iodobenzene) reaction Ullmann Condensation (DMF, 120-140°C, 12-24h) reagents->reaction 1 monitoring TLC Monitoring reaction->monitoring 2 quench Quench with Water monitoring->quench 3. Reaction Complete extract Extraction (Ethyl Acetate) quench->extract 4 wash Wash & Dry (Brine, Na2SO4) extract->wash 5 concentrate Concentration (Rotary Evaporator) wash->concentrate 6 chromatography Column Chromatography (Silica Gel) concentrate->chromatography 7. Crude Product analysis Purity Analysis (HPLC, NMR) chromatography->analysis 8 final_product Pure this compound analysis->final_product 9 G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Receptor Receptor Kinase Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Response Cellular Response pSubstrate->Response Inhibitor Derived Inhibitor (from 5-Chloro-2- phenoxyaniline scaffold) Inhibitor->Kinase Blocks ATP Binding Site ATP ATP ATP->Kinase G cluster_apps Direct Applications cluster_derivs Derivative Synthesis & Research Core This compound (Core Intermediate) Dyes Dye Synthesis (e.g., Acid Red 249) Core->Dyes Materials Functional Organic Materials Core->Materials Pharma Pharmaceutical Scaffolds Core->Pharma Precursor Heterocycles Heterocyclic Compounds Pharma->Heterocycles Kinase Kinase Inhibitors (e.g., for ALK, EGFR) Heterocycles->Kinase

References

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Author: BenchChem Technical Support Team. Date: December 2025

A Strategic Guide to Content Creation for Researchers and Drug Development Professionals: Aligning with Researcher Intent

In the vast landscape of scientific information, creating content that resonates with researchers, scientists, and drug development professionals requires a nuanced understanding of their goals. By categorizing keywords based on researcher intent, content creators can strategically develop technical guides and whitepapers that effectively meet the specific needs of this expert audience. This guide outlines five key researcher intents, providing a framework for producing targeted and impactful scientific content.

Understanding the Five Core Researcher Intents

To effectively engage a scientific audience, it is crucial to move beyond generic keyword analysis and consider the underlying motivations behind their search queries. We have adapted the standard models of user intent to the specific context of scientific and drug development research, identifying five core categories:

  • Fundamental Knowledge Seeking (Informational Intent): This is the broadest category, encompassing searches for foundational scientific knowledge. The researcher is looking to understand a concept, mechanism, or process.

  • Resource Navigation (Navigational Intent): The researcher knows where they want to go and is using a search engine to get there quickly. This can include specific databases, journals, or institutional websites.[1]

  • Method & Protocol Acquisition (Transactional Intent): In this context, a "transaction" is not a purchase but an action. The researcher is looking for a specific, actionable resource like a protocol, dataset, or software tool to use in their own work.

  • Product & Service Evaluation (Commercial Investigation): The researcher is considering the acquisition of a product or service for their research and is in the process of comparing options, looking for specifications, and seeking reviews.[2]

  • Community & Event Engagement (Local Intent): This intent is focused on connecting with the scientific community, whether it's finding local collaborators, attending conferences, or participating in seminars.

The logical relationship between these intents can be visualized as a branching path from a central research question.

Researcher_Intent_Flow Research_Question Central Research Question Informational Fundamental Knowledge (Informational) Research_Question->Informational 'What is...?' 'How does...?' Local Community Engagement (Local) Research_Question->Local 'Conference on...' 'Seminar in...' Navigational Resource Navigation (Navigational) Informational->Navigational 'Find database for...' 'Journal of...' Transactional Method Acquisition (Transactional) Informational->Transactional 'Download protocol for...' 'Dataset of...' Commercial Product Evaluation (Commercial) Transactional->Commercial 'Best equipment for...' 'Reagent supplier...'

Logical flow from a central research question to different researcher intents.

Data Presentation: Matching Content to Intent

To guide content creation effectively, it is essential to align the type of content with the researcher's intent. The following table summarizes keyword examples and suggested content formats for each category.

Researcher Intent CategoryKeyword ExamplesRecommended Content Format
Fundamental Knowledge Seeking "MAPK signaling pathway", "CRISPR-Cas9 mechanism", "pharmacokinetics of monoclonal antibodies", "protein folding problem"In-depth whitepapers, review articles, educational guides, detailed blog posts, pathway diagrams.
Resource Navigation "PubMed search", "Nature journal", "Broad Institute website", "Scopus author search"A well-structured and easily searchable website, clear navigation menus, and a comprehensive "About Us" page.
Method & Protocol Acquisition "western blot protocol pdf", "cell culture techniques", "statistical analysis in R for genomics", "download TCGA dataset"Step-by-step experimental protocols, downloadable datasets with metadata, open-source software tools, video tutorials.
Product & Service Evaluation "best qPCR machine 2025", "comparison of DNA sequencing services", "cell imaging system reviews", "antibody supplier for IHC"Detailed product specification sheets, comparison tables, case studies, user testimonials, application notes.
Community & Event Engagement "cancer research conference Boston", "drug discovery webinar", "neuroscience seminar series NYC", "find collaborators in proteomics"Conference schedules, event calendars, calls for abstracts, networking platforms, directories of researchers.

Content Deep Dive: Satisfying Specific Intents

Fundamental Knowledge Seeking: Signaling Pathways

Researchers with informational intent are seeking comprehensive explanations. Visual aids are critical for this category. For instance, a query for "MAPK signaling pathway" should lead to content that includes a clear, detailed diagram.

MAPK_Pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression ChIP_Workflow Start Start: HEK293 Cells Crosslink 1. Cross-link proteins to DNA (Formaldehyde) Start->Crosslink Lyse 2. Cell Lysis Crosslink->Lyse Sonication 3. Shear Chromatin (Sonication) Lyse->Sonication IP 4. Immunoprecipitation (Add specific antibody) Sonication->IP Capture 5. Capture Complexes (Protein A/G beads) IP->Capture Wash 6. Wash to remove non-specific binding Capture->Wash Elute 7. Elute & Reverse Cross-links Wash->Elute Purify 8. Purify DNA Elute->Purify Analysis 9. Analysis (qPCR or Sequencing) Purify->Analysis Drug_Development_Pipeline cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_Approval Approval & Market Target_ID Target ID & Validation Lead_Gen Lead Generation Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Studies (in vitro, in vivo) Lead_Opt->Preclinical Phase1 Phase I (Safety) Preclinical->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large Scale) Phase2->Phase3 NDA_Submission Regulatory Submission (e.g., IND/NDA) Phase3->NDA_Submission Approval Approval NDA_Submission->Approval Post_Market Phase IV (Post-Market) Approval->Post_Market

References

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-phenoxyaniline from 2,4-Dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-phenoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the nucleophilic aromatic substitution of 2,4-dichloronitrobenzene with phenol, followed by the reduction of the resulting nitro intermediate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from 2,4-dichloronitrobenzene proceeds via a two-step reaction sequence. The first step involves a nucleophilic aromatic substitution, specifically an Ullmann condensation, where the phenoxide ion displaces the chlorine atom at the C-2 position of 2,4-dichloronitrobenzene. This preferential substitution is directed by the electron-withdrawing nitro group at the C-1 position, which activates the ortho and para positions to nucleophilic attack. The second step is the reduction of the nitro group of the intermediate, 4-chloro-2-nitrodiphenyl ether, to an amine, yielding the final product.

Synthesis_Pathway start 2,4-Dichloronitrobenzene intermediate 4-Chloro-2-nitrodiphenyl ether start->intermediate Step 1: Ullmann Condensation phenol Phenol, KOH final_product This compound intermediate->final_product Step 2: Nitro Group Reduction reducing_agent Reducing Agent (e.g., Na2S2O4 or H2/Pd-C)

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data is compiled from analogous reactions and represents typical expected values.

StepReactionReactantsKey ReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
1Ullmann Condensation2,4-Dichloronitrobenzene, PhenolPotassium Hydroxide, Copper catalyst (optional)150-1601-280-85>95 (after distillation)
2Nitro Reduction4-Chloro-2-nitrodiphenyl etherSodium Hydrosulfite or H₂/Pd-C, Ammonium FormateRoom Temp. - Reflux1-485-95>98 (after recrystallization)

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-nitrodiphenyl ether (Ullmann Condensation)

This procedure is based on the well-established Ullmann condensation reaction for the formation of diaryl ethers.[1][2]

Materials:

  • 2,4-Dichloronitrobenzene

  • Phenol

  • Potassium Hydroxide (KOH)

  • Copper powder (optional, as catalyst)

  • Ice water

  • Sodium Hydroxide (NaOH) solution (for washing)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent (e.g., Toluene or Dimethylformamide - DMF)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Potassium Phenoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add phenol and potassium hydroxide in a suitable high-boiling polar solvent like DMF. Heat the mixture to 130-140°C with stirring until all the potassium hydroxide has dissolved, forming potassium phenoxide.

  • Reaction with 2,4-Dichloronitrobenzene: Cool the potassium phenoxide solution to 100-110°C. Add a catalytic amount of copper powder (optional). To this mixture, slowly add 2,4-dichloronitrobenzene.

  • Reaction Execution: Heat the reaction mixture to 150-160°C with vigorous stirring. An exothermic reaction may be observed. Maintain this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into a beaker containing ice water and a dilute sodium hydroxide solution to neutralize any remaining acidic components and remove excess phenol.

  • Extraction and Purification: The crude 4-chloro-2-nitrodiphenyl ether will precipitate as a solid or oil. Extract the product with a suitable organic solvent like toluene. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Step 2: Synthesis of this compound (Nitro Group Reduction)

Two effective methods for the reduction of the nitro group are presented below: Catalytic Transfer Hydrogenation and Reduction with Sodium Hydrosulfite.

This method utilizes ammonium formate as a hydrogen donor in the presence of a palladium or platinum catalyst.[3][4][5][6][7]

Materials:

  • 4-Chloro-2-nitrodiphenyl ether

  • Ammonium Formate (HCOONH₄)

  • Palladium on Carbon (5% or 10% Pd/C) or Platinum on Carbon (5% Pt/C)

  • Methanol or Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-nitrodiphenyl ether in methanol or ethanol.

  • Addition of Reagents: To this solution, add palladium on carbon (or platinum on carbon) catalyst, followed by the portion-wise addition of ammonium formate.

  • Reaction Execution: Stir the reaction mixture at room temperature or under reflux. The reaction is typically exothermic. Monitor the progress of the reaction by TLC until the starting material is consumed (usually within 1-3 hours).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the solvent used in the reaction. The filtrate is concentrated under reduced pressure to give the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Sodium hydrosulfite (sodium dithionite) is an economical and effective reducing agent for aromatic nitro compounds.

Materials:

  • 4-Chloro-2-nitrodiphenyl ether

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Aqueous Ammonia solution

  • Water

Equipment:

  • Conical flask or round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flask, suspend 4-chloro-2-nitrodiphenyl ether in a mixture of water and aqueous ammonia solution.

  • Addition of Reducing Agent: Heat the suspension gently and add sodium hydrosulfite in portions. An exothermic reaction will occur, and the color of the mixture will change.

  • Reaction Execution: After the addition is complete, continue stirring the mixture under gentle heating for about 30 minutes to an hour, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product, this compound, will precipitate. Collect the solid by filtration, wash it thoroughly with cold water, and dry it. Further purification can be achieved by recrystallization.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Reduction prep_phenoxide Prepare Potassium Phenoxide (Phenol + KOH in DMF, 130-140°C) reaction1 React with 2,4-Dichloronitrobenzene (150-160°C, 1-2h) prep_phenoxide->reaction1 workup1 Work-up (Pour into ice water/NaOH) reaction1->workup1 extraction1 Extract with Toluene workup1->extraction1 purification1 Purify by Vacuum Distillation extraction1->purification1 dissolve_nitro Dissolve Intermediate in Solvent (Methanol or Ethanol) purification1->dissolve_nitro Intermediate: 4-Chloro-2-nitrodiphenyl ether add_reagents Add Catalyst (Pd/C or Pt/C) and Ammonium Formate dissolve_nitro->add_reagents reaction2 Stir at RT or Reflux (1-3h) add_reagents->reaction2 workup2 Filter through Celite reaction2->workup2 purification2 Purify by Recrystallization workup2->purification2 final_product final_product purification2->final_product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The final product, this compound, can be characterized by standard analytical techniques.

  • Melting Point: 41-44 °C (literature value).

  • Spectroscopic Data:

    • ¹³C NMR: Spectral data is available in public databases such as SpectraBase.[8]

    • IR (ATR): Characteristic peaks for the amine (N-H stretching), aromatic C-H stretching, C-O-C ether linkage, and C-Cl bond can be observed. IR spectra are available in databases like PubChem.[9]

This guide provides a detailed framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described conditions based on their specific experimental setup and desired scale.

References

An In-depth Technical Guide to the Reactivity and Electronic Effects of Substituents in 5-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and electronic effects of the chloro and phenoxy substituents on the 5-Chloro-2-phenoxyaniline core. This compound serves as a versatile intermediate in the synthesis of dyes and pharmacologically active molecules, particularly kinase inhibitors. This document explores the interplay of the electron-withdrawing nature of the chlorine atom and the dual electronic character of the phenoxy group, offering insights into the molecule's chemical behavior. Detailed experimental protocols for its synthesis and analysis, along with quantitative data on its properties and the electronic influence of its substituents, are presented. Furthermore, the guide visualizes key concepts through diagrams, including its synthesis, electronic effects, and its relevance in a critical signaling pathway for drug development.

Introduction

This compound, also known as 2-amino-4-chlorodiphenyl ether, is a substituted aromatic amine with a molecular formula of C₁₂H₁₀ClNO.[1] Its structure is characterized by an aniline ring substituted with a chlorine atom at the 5-position and a phenoxy group at the 2-position. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable building block in organic synthesis.[2] The presence of an amino group, a halogen, and a diaryl ether linkage within the same molecule provides multiple sites for chemical modification, rendering it a key precursor for the synthesis of complex heterocyclic and tricyclic structures with potential biological activity.[2] Notably, it is utilized in the development of therapeutic agents, including kinase inhibitors, and as an intermediate in the manufacturing of dyes such as Acid Red 249, Acid Red 149, and Acid Blue 128.[3]

This guide aims to provide a detailed understanding of the electronic effects of the chloro and phenoxy substituents on the reactivity of the aniline ring, supported by quantitative data and detailed experimental methodologies.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₂H₁₀ClNO[1]
Molecular Weight 219.67 g/mol [1]
Melting Point 41-44 °C[4]
Appearance White to gray to brown powder/crystalChemical Supplier Data
CAS Number 93-67-4[1]
Spectroscopic Data

The spectroscopic data provides insights into the molecular structure and electronic environment of this compound.

Spectroscopy Key Features and Interpretation Reference(s)
¹H NMR Aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum. The amino protons typically appear as a broad singlet. The exact chemical shifts are dependent on the solvent used.[5]
¹³C NMR The spectrum shows 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. For instance, the carbon attached to the chlorine atom will be deshielded, while the carbons ortho and para to the amino group will be shielded.[6]
IR Spectroscopy The IR spectrum displays characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the diaryl ether, and C-Cl stretching, as well as bands corresponding to aromatic C-H and C=C vibrations.[5]

Electronic Effects of Substituents

The reactivity of the aniline ring in this compound is governed by the electronic effects of the chloro and phenoxy substituents. These effects can be understood through inductive and resonance contributions, which can be quantified using Hammett constants.

The Chloro Group (at C-5)

The chlorine atom at the 5-position (meta to the amino group) primarily exerts an electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the aromatic ring towards electrophilic substitution by reducing the electron density of the π-system. Its resonance effect (+R) is weak and generally less significant than its inductive effect, especially from the meta position.

The Phenoxy Group (at C-2)

The phenoxy group at the 2-position (ortho to the amino group) exhibits a dual electronic nature:

  • Electron-withdrawing inductive effect (-I): The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density through the sigma bond.

  • Electron-donating resonance effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the aniline ring, increasing the electron density, particularly at the ortho and para positions relative to the phenoxy group.

The overall effect of the phenoxy group is a combination of these two opposing forces. Generally, for electrophilic aromatic substitution, the resonance effect of alkoxy and phenoxy groups tends to dominate, making them activating groups.[7] However, the ortho position introduces potential steric hindrance.

Combined Electronic Influence and Reactivity

The overall reactivity of the this compound ring is a result of the cumulative effects of the amino, chloro, and phenoxy groups.

  • Amino Group (-NH₂): A strongly activating, ortho-, para-directing group due to its potent +R effect.[8][9]

  • Chloro Group (-Cl): A deactivating, ortho-, para-directing group (the directing effect is due to resonance, while the deactivation is due to induction).[7]

  • Phenoxy Group (-OPh): An activating, ortho-, para-directing group.[10]

The amino group is the most powerful activating group and will largely dictate the position of electrophilic attack. The chloro group at the meta position to the amine will deactivate the ring overall but will have a less pronounced effect on the positions activated by the amino group. The ortho-phenoxy group will also influence the regioselectivity of reactions, potentially directing incoming electrophiles to the positions para to it (C-5, which is already substituted) and ortho to it (C-1 and C-3). The interplay of these effects makes predicting the precise outcome of electrophilic substitution reactions complex.

The following diagram illustrates the electronic effects of the substituents on the aniline ring.

Diagram 1: Electronic effects of substituents.
Hammett Substituent Constants

Hammett constants (σ) provide a quantitative measure of the electronic effect of a substituent.

SubstituentPositionHammett Constant (σ)Type of EffectReference(s)
-Cl metaσₘ = +0.37Electron-withdrawing[10]
-OPh metaσₘ = +0.25Electron-withdrawingEstimated from similar groups
-OPh orthoσₒComplex (Inductive, Resonance, Steric)Not readily available

Note: The ortho Hammett constant (σₒ) for the phenoxy group is not well-established due to the complication of steric effects in addition to electronic effects.

The positive σₘ value for the chloro group confirms its electron-withdrawing nature from the meta position. The estimated positive σₘ for the phenoxy group suggests an overall electron-withdrawing effect from the meta position, where the inductive effect outweighs the resonance effect. However, from the ortho position, the resonance effect is expected to be more significant.

Basicity (pKa)

Synthesis and Reactivity

This compound is typically synthesized via a nucleophilic aromatic substitution reaction, most commonly the Ullmann condensation.

Synthesis via Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol.[16] In the synthesis of this compound, 2,4-dichloroaniline can be reacted with phenol in the presence of a copper catalyst and a base.

The following diagram illustrates the general workflow for the synthesis of this compound.

G start Start: Reactants reactants 2,4-Dichloroaniline + Phenol + Copper Catalyst (e.g., CuI) + Base (e.g., K₂CO₃) start->reactants solvent High-boiling polar solvent (e.g., DMF, NMP) reactants->solvent reaction Heating under inert atmosphere (e.g., 150-210 °C) solvent->reaction workup Workup: - Cooling - Filtration - Extraction reaction->workup purification Purification: - Column chromatography - Recrystallization workup->purification product Product: This compound purification->product

Diagram 2: Synthesis workflow of this compound.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound (General Procedure)

  • Materials:

    • 2,4-Dichloroaniline

    • Phenol

    • Copper(I) iodide (CuI) or other copper catalyst

    • Potassium carbonate (K₂CO₃) or another suitable base

    • High-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloroaniline, phenol, copper(I) iodide, and potassium carbonate.

    • Add the solvent (e.g., DMF) to the flask.

    • Purge the flask with an inert gas (e.g., nitrogen or argon).

    • Heat the reaction mixture to a high temperature (typically in the range of 150-210 °C) with vigorous stirring.[16]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove insoluble inorganic salts.

    • Pour the filtrate into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Note: This is a general protocol and may require optimization of reaction conditions (temperature, reaction time, catalyst loading, and base) for optimal yield.

Reactivity in Electrophilic Aromatic Substitution

The aniline ring in this compound is activated towards electrophilic aromatic substitution, primarily due to the strong activating effect of the amino group. The substitution pattern will be directed by the combined influence of all three substituents. The most likely positions for electrophilic attack are the positions ortho and para to the strongly activating amino group that are not already substituted, which are C-4 and C-6. Steric hindrance from the ortho-phenoxy group may influence the ratio of substitution at these positions.

Role in Drug Development

Substituted anilines, including phenoxyaniline derivatives, are important scaffolds in medicinal chemistry. This compound serves as a precursor for the synthesis of molecules with potential therapeutic applications, particularly as kinase inhibitors.

Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is implicated in various diseases, including cancer. Many kinase inhibitors possess a substituted aniline core. The specific substitutions on the aniline ring are critical for achieving potency and selectivity for the target kinase. The chloro and phenoxy groups in this compound can be strategically utilized to interact with specific residues in the kinase active site.

Relevance to the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[17][18][19][20][21] Aberrant activation of this pathway is a common feature of many cancers. Therefore, inhibitors of kinases within this pathway, such as MEK (MAPK/ERK kinase), are attractive targets for cancer therapy. Phenoxyaniline derivatives have been investigated as MEK inhibitors.

The following diagram provides a simplified representation of the MAPK/ERK signaling pathway, a common target for drugs derived from phenoxyaniline scaffolds.

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, etc. TranscriptionFactors->CellResponse Inhibitor Phenoxyaniline-based Kinase Inhibitor Inhibitor->MEK

Diagram 3: MAPK/ERK signaling pathway and potential inhibition.

Conclusion

This compound is a molecule of significant interest due to its utility as a synthetic intermediate in the chemical and pharmaceutical industries. The electronic properties of this compound are dictated by a delicate balance between the electron-withdrawing inductive effects of the chloro and phenoxy groups and the powerful electron-donating resonance effect of the amino group, with the phenoxy group also contributing a resonance donation. This interplay governs the molecule's reactivity, particularly in electrophilic aromatic substitution reactions, and influences the basicity of the amino group. A thorough understanding of these electronic effects is crucial for the rational design of synthetic routes utilizing this versatile building block and for the development of novel bioactive compounds, such as kinase inhibitors targeting critical cellular signaling pathways. This guide has provided a consolidated resource of its properties, synthesis, reactivity, and relevance in drug discovery to aid researchers in these fields.

References

A Technical Guide to the Thermochemical Profile of 5-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Chloro-2-phenoxyaniline is a key intermediate in the synthesis of dyes and advanced pharmaceutical compounds.[1][2] A thorough understanding of its thermochemical properties is essential for process safety, reaction optimization, and ensuring the stability of the final products. This technical guide addresses the critical thermochemical parameters for this compound. While specific experimental data for this compound is not extensively available in surveyed literature, this document details the established and recommended experimental protocols for its determination. The methodologies provided are based on standard practices for similar halogenated aromatic amines and serve as a comprehensive blueprint for researchers seeking to establish a complete thermochemical profile.

Introduction

This compound (CAS No. 93-67-4) is a solid organic compound with a molecular formula of C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol .[3][4] Its molecular structure, featuring a chlorinated aniline ring linked to a phenoxy group, makes it a versatile precursor in organic synthesis.[2] The thermochemical properties of such intermediates are paramount for safe and efficient scale-up in manufacturing processes, as well as for understanding the stability and energy content of the molecule.

This guide focuses on the core thermochemical properties: the standard enthalpy of formation (ΔHf°), heat capacity (Cp), and the enthalpy of fusion (ΔHfus). In the absence of published experimental values for this compound, this document provides detailed experimental protocols based on well-established analytical techniques: Rotating-Bomb Combustion Calorimetry and Differential Scanning Calorimetry (DSC) .

Physicochemical and Thermochemical Data

The following tables summarize the known physical properties of this compound and provide a template for the presentation of thermochemical data that would be obtained through the experimental protocols detailed in this guide.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₀ClNO[3]
Molecular Weight219.67 g/mol [3]
AppearanceSolid[3]
Melting Point39-41 °C-

Table 2: Expected Thermochemical Data for this compound

Thermochemical ParameterSymbolExpected Value (Placeholder)UnitRecommended Technique
Standard Enthalpy of CombustionΔHc°To Be DeterminedkJ/molRotating-Bomb Calorimetry
Standard Enthalpy of FormationΔHf°To Be DeterminedkJ/molDerived from ΔHc°
Heat Capacity (Solid)Cp(s)To Be DeterminedJ/(mol·K)Differential Scanning Calorimetry
Enthalpy of FusionΔHfusTo Be DeterminedkJ/molDifferential Scanning Calorimetry
Melting TemperatureTmTo Be Determined°C / KDifferential Scanning Calorimetry

Experimental Protocols

Determination of Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry

The standard enthalpy of formation is most accurately determined by measuring the standard enthalpy of combustion (ΔHc°) using a constant-volume calorimeter, specifically a rotating-bomb calorimeter for halogenated compounds. The enthalpy of formation is then calculated using Hess's Law.[5]

Principle: A weighed sample of this compound is completely combusted in a sealed, pressurized oxygen environment (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured. For chlorinated compounds, rotation of the bomb after combustion is crucial to ensure that the combustion products (like HCl) fully dissolve in a capture solution within the bomb, leading to a well-defined final state.

Detailed Methodology:

  • Sample Preparation: A sample of high-purity this compound (mass not to exceed 1.1 g) is pressed into a pellet.[6] The pellet is weighed accurately (to ±0.01 mg) and placed in a quartz crucible.

  • Fuse Wire Attachment: A piece of fuse wire of known length and mass is attached to the electrodes within the bomb head, with the wire positioned to make contact with the sample pellet.

  • Bomb Sealing and Charging: A small, precise amount of a reducing solution (e.g., arsenious oxide solution) is added to the bottom of the bomb to facilitate the reduction of aqueous chlorine to chloride ions. The bomb is then sealed, flushed with oxygen to remove atmospheric nitrogen, and pressurized with pure oxygen to approximately 30 atm.[7]

  • Calorimeter Assembly: The sealed bomb is submerged in a precisely measured mass of distilled water in the calorimeter bucket. The calorimeter is closed, and the stirrer is activated to ensure a uniform water temperature.

  • Temperature Equilibration and Firing: The temperature of the water bath is recorded at regular intervals (e.g., every 30 seconds) until a steady rate of change is observed.[6] The sample is then ignited by passing an electric current through the fuse wire.[7]

  • Post-Combustion Measurement: The temperature is recorded at 30-second intervals as it rises to a maximum and then begins to cool.[8] The bomb is rotated after firing to ensure complete dissolution of gaseous products.

  • Product Analysis: After the experiment, the bomb is depressurized, and the internal surfaces and solution are analyzed to quantify the amounts of nitric acid (from residual N₂) and hydrochloric acid formed. The length of the unburned fuse wire is measured.

  • Calculation: The heat capacity of the calorimeter system (Cs) is first determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[6] The heat of combustion of the sample is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of acids.

Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring heat flow associated with thermal transitions in a material.[9] It is used to determine the heat capacity as a function of temperature and the enthalpy of fusion (melting).[10][11]

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference as they are subjected to a controlled temperature program.[9] Phase transitions like melting result in an endothermic heat flow, which appears as a peak on the DSC thermogram. The heat capacity is determined by measuring the heat flow required to raise the sample's temperature by a given amount.[12][13]

Detailed Methodology for Enthalpy of Fusion (ΔHfus):

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[14] An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.[15]

  • Thermal Program: The sample is subjected to a heat/cool/heat cycle to erase its thermal history.[14] Data is collected during the final heating ramp (e.g., at a constant rate of 2 °C/min) through the melting transition.[15] The temperature range should extend well below and above the expected melting point (e.g., from 25 °C to 60 °C).

  • Data Analysis: The melting point (Tm) is determined as the onset temperature of the melting peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak on the heat flow vs. temperature curve.[10][16] The instrument software typically performs this integration automatically.

Detailed Methodology for Heat Capacity (Cp):

  • Three-Step Measurement: The determination of Cp requires three separate DSC runs using the same thermal program:

    • Baseline Run: The DSC is run with two empty sample pans to obtain the baseline heat flow.

    • Standard Run: A sapphire standard of known mass and specific heat capacity is run to calibrate the heat flow signal.

    • Sample Run: The this compound sample is run.[17]

  • Thermal Program: A common program involves equilibrating at an initial temperature (e.g., 0 °C), holding isothermally for several minutes, and then heating at a controlled rate (e.g., 20 °C/min) through the desired temperature range.[12]

  • Calculation: The specific heat capacity of the sample (Cp,sample) at a given temperature (T) is calculated using the following equation: Cp,sample = (Cp,std) × (mstd / msample) × (DSCsample - DSCbaseline) / (DSCstd - DSCbaseline) Where:

    • Cp,std is the specific heat capacity of the sapphire standard.

    • m is the mass of the respective material.

    • DSC is the measured heat flow signal from the respective run.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

G cluster_0 Workflow for Determining Enthalpy of Formation prep Sample Preparation (Weigh sample, attach fuse wire) seal Bomb Sealing & Charging (Add solution, pressurize with O2) prep->seal assemble Calorimeter Assembly (Submerge bomb in water) seal->assemble equilibrate Equilibration (Record initial temperature drift) assemble->equilibrate fire Ignition (Fire sample via fuse wire) equilibrate->fire measure Post-Combustion Measurement (Record temperature rise, rotate bomb) fire->measure analyze Product Analysis (Quantify acids, measure unburnt fuse) measure->analyze calculate Calculation (Determine ΔHc° using calorimeter constant, then derive ΔHf° via Hess's Law) analyze->calculate

Caption: Workflow for Determining Enthalpy of Formation via Rotating-Bomb Calorimetry.

G cluster_1 Workflow for DSC Analysis (Heat Capacity & Enthalpy of Fusion) cluster_Cp Heat Capacity (Cp) Determination cluster_Hfus Enthalpy of Fusion (ΔHfus) Determination prep_sample Sample Preparation (Weigh 2-5mg into Al pan, seal) run_baseline 1. Run Baseline (Empty Pans) prep_sample->run_baseline run_sample_hfus Run Sample (Heat/Cool/Heat Cycle) prep_sample->run_sample_hfus run_std 2. Run Standard (Sapphire) run_baseline->run_std run_sample_cp 3. Run Sample run_std->run_sample_cp calc_cp Calculate Cp vs. Temperature run_sample_cp->calc_cp analyze_peak Analyze Melting Peak (Integrate peak area) run_sample_hfus->analyze_peak calc_hfus Determine ΔHfus and Tm analyze_peak->calc_hfus

Caption: Workflow for Determining Heat Capacity and Enthalpy of Fusion via DSC.

References

Solubility of 5-Chloro-2-phenoxyaniline in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the solubility of 5-Chloro-2-phenoxyaniline in various organic solvents, designed for researchers, scientists, and drug development professionals.

Core Topic: Solubility Profile of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various solvent systems.

PropertyValueReference
CAS Number 93-67-4[1][2]
Molecular Formula C₁₂H₁₀ClNO[1][2]
Molecular Weight 219.67 g/mol [1][3]
Appearance Solid, Crystalline Powder or Flakes[3][4]
Melting Point 39-44 °C[2][5][6]
Boiling Point 190-192 °C at 8 Torr[2]
Density 1.3 ± 0.1 g/cm³[2]
XLogP3 3.1[2]

Theoretical Solubility Profile

This compound is an aromatic amine. The solubility of amines is largely influenced by their molecular structure.[7] Primary and secondary amines with low molecular weight are generally soluble in water due to their ability to form hydrogen bonds.[7][8] However, as the carbon chain length increases, the hydrophobic character of the molecule dominates, leading to decreased water solubility.[8][9]

Given its structure, which includes a bulky hydrophobic phenoxy group and a benzene ring, this compound is expected to have low solubility in water. Conversely, it is anticipated to be soluble in various organic solvents, a common characteristic of most amines.[8] The presence of the polar amino (-NH₂) group allows for dipole-dipole interactions and hydrogen bonding with protic organic solvents.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the isothermal shake-flask method. This procedure involves achieving equilibrium between the solid solute and the solvent at a constant temperature.

Materials
  • This compound (purity > 98%)

  • A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Shaking incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow

experimental_workflow start Preparation of Supersaturated Solution (Excess solute in solvent) equilibration Equilibration (Shaking at constant temperature for 24-48h) start->equilibration separation Phase Separation (Centrifugation) equilibration->separation filtration Filtration (Syringe filter to remove fine particles) separation->filtration analysis Analysis of Supernatant (HPLC or UV-Vis) filtration->analysis calculation Solubility Calculation (Concentration determination) analysis->calculation

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Procedure
  • Preparation of Supersaturated Solutions : Add an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial.

  • Equilibration : Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure that equilibrium is reached.

  • Phase Separation : After the equilibration period, centrifuge the vials to sediment the excess undissolved solid.

  • Sampling and Filtration : Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Analysis : Accurately dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a calibrated HPLC or UV-Vis spectrophotometer.

  • Solubility Calculation : From the determined concentration, calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mol/L.

Logical Relationships in Solubility

The solubility of this compound in a given solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

solubility_factors cluster_solute This compound (Solute) cluster_solvent Organic Solvent solute Features: - Aromatic Rings (Hydrophobic) - Amino Group (Polar, H-bonding) - Ether Linkage (Polar) - Chloro Group (Polar) interaction Solute-Solvent Interactions (Van der Waals, Dipole-Dipole, Hydrogen Bonding) solute->interaction solvent Properties: - Polarity - Hydrogen Bonding Capacity - Dielectric Constant solvent->interaction solubility Resulting Solubility interaction->solubility

Caption: Key factors influencing the solubility of this compound.

Quantitative Solubility Data (Template)

As quantitative data is not widely published, the following table serves as a template for researchers to populate with their experimental findings.

Organic SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
MethanolAlcohol (Protic)25
EthanolAlcohol (Protic)25
IsopropanolAlcohol (Protic)25
AcetoneKetone (Aprotic)25
Ethyl AcetateEster (Aprotic)25
DichloromethaneHalogenated (Aprotic)25
TolueneAromatic (Aprotic)25
n-HexaneAliphatic (Aprotic)25
Diethyl EtherEther (Aprotic)25

Conclusion

The solubility of this compound is a critical parameter for its application in synthetic chemistry and pharmaceutical development. Based on its chemical structure, it is expected to be soluble in a variety of organic solvents, particularly those that can engage in hydrogen bonding and dipole-dipole interactions. The provided experimental protocol offers a standardized approach to quantitatively determine its solubility, enabling researchers to generate reliable data for process optimization and formulation development.

References

Crystal Structure of 5-Chloro-2-phenoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 5-Chloro-2-phenoxyaniline. Despite a comprehensive search of scientific literature and crystallographic databases, the specific single-crystal X-ray diffraction data for this compound has not been publicly reported. In light of this, this document provides a detailed, generalized experimental protocol for the determination of the crystal structure of a small organic molecule such as this compound. This includes methodologies for synthesis, purification, crystal growth, and single-crystal X-ray diffraction analysis. Furthermore, this guide presents a representative table of crystallographic data that would be expected from such an analysis and visual workflows to illustrate the experimental process.

Introduction

This compound is a chemical compound with the molecular formula C₁₂H₁₀ClNO.[1][2] It is recognized as a versatile intermediate in various fields of chemical synthesis, including the development of pharmaceutical compounds and dye intermediates.[3][4] Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physicochemical properties, potential biological activity, and for rational drug design. Single-crystal X-ray diffraction is the definitive method for elucidating such atomic arrangements.[5]

While the crystal structure of this compound is not currently available, this guide provides the necessary theoretical and practical framework for its determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular FormulaC₁₂H₁₀ClNO[1][2]
Molecular Weight219.67 g/mol [2]
IUPAC NameThis compound[1]
CAS Number93-67-4[1]
Melting Point41-44 °C[6]
AppearanceLight brown crystal[4]

Experimental Protocol for Crystal Structure Determination

The following sections outline a detailed, generalized protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a compound like this compound.

Synthesis and Purification

A potential synthetic route to this compound involves the reduction of (4-chloro-2-nitrophenyl)-phenyl ether.[4]

Materials:

  • (4-chloro-2-nitrophenyl)-phenyl ether

  • Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Dissolve (4-chloro-2-nitrophenyl)-phenyl ether in a suitable solvent such as ethanol.

  • Add an excess of tin(II) chloride dissolved in concentrated hydrochloric acid to the solution.

  • Reflux the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity crystals suitable for analysis.

Single Crystal Growth

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.[5]

Method: Slow Evaporation

  • Prepare a saturated solution of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof). Gentle warming may be necessary to ensure complete dissolution.[5]

  • Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter.[5]

  • Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent.[5]

  • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Data Collection:

  • Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.[5]

  • The crystal is typically flash-cooled to 100 K in a stream of cold nitrogen gas to minimize radiation damage.[5]

  • Mount the goniometer head on the diffractometer.

  • Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.[5]

  • Collect a full sphere of diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[5]

Structure Solution and Refinement:

  • Integrate the collected diffraction data and correct for various experimental factors (e.g., Lorentz and polarization effects).

  • Determine the space group from the systematic absences in the diffraction data.[5]

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[5]

  • Refine the structural model against the experimental data using full-matrix least-squares techniques. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Locate hydrogen atoms in the difference Fourier map and refine them isotropically.

  • The final refined structure is evaluated based on figures of merit such as the R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).

Crystallographic Data (Representative)

As the crystal structure for this compound has not been determined, Table 2 provides a representative set of crystallographic data for a similar substituted aniline derivative to illustrate the expected format and parameters. This data is not for this compound.

ParameterRepresentative Value
Empirical formulaC₁₂H₁₀ClNO
Formula weight219.67
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.3 Å, c = 10.1 Å
α = 90°, β = 105°, γ = 90°
Volume1015 ų
Z4
Density (calculated)1.435 Mg/m³
Absorption coefficient0.35 mm⁻¹
F(000)456
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.5 to 27.5°
Reflections collected5000
Independent reflections2000 [R(int) = 0.04]
Final R indices [I>2sigma(I)]R1 = 0.05, wR2 = 0.12
Goodness-of-fit on F²1.05

Visualizing the Workflow

The following diagrams illustrate the key workflows in determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization CrystalGrowth Single Crystal Growth (Slow Evaporation) Characterization->CrystalGrowth DataCollection Data Collection (SCXRD) CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement DataAnalysis Crystallographic Data Analysis StructureRefinement->DataAnalysis

Figure 1: Overall experimental workflow for crystal structure determination.

data_analysis_flow RawData Raw Diffraction Data Integration Data Integration & Scaling RawData->Integration SpaceGroup Space Group Determination Integration->SpaceGroup StructureSolution Structure Solution (Direct Methods) SpaceGroup->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Structure Validation (CIF Check) Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Figure 2: Detailed workflow for crystallographic data analysis.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and reported, this technical guide provides a comprehensive framework for achieving this goal. The detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, along with the representative data and workflows, offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The future determination of this crystal structure will undoubtedly provide significant insights into its solid-state properties and guide its application in various scientific endeavors.

References

Toxicological Profile of 5-Chloro-2-phenoxyaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available toxicological information for 5-Chloro-2-phenoxyaniline (CAS No. 93-67-4) as of the date of this publication. A comprehensive toxicological evaluation may require access to proprietary data from regulatory submissions.

Executive Summary

This compound, also known as 2-amino-4-chlorodiphenyl ether, is a chemical intermediate used in the synthesis of dyes.[1][2] Based on available data, this compound is classified as a hazardous substance with identified risks for acute oral toxicity, skin and eye irritation, and respiratory irritation.[3][4][5] Critically, it is also classified as a suspected human germ cell mutagen.[4] However, a thorough review of publicly accessible scientific literature and regulatory databases reveals a significant lack of detailed quantitative toxicological data, including specific lethal dose (LD50) values, no-observed-adverse-effect levels (NOAELs), and comprehensive studies on chronic, carcinogenic, and reproductive effects. This guide synthesizes the available information and outlines the standard methodologies for the toxicological assays relevant to this compound's hazard profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 93-67-4[3][4][6]
Molecular Formula C₁₂H₁₀ClNO[4][7]
Molecular Weight 219.67 g/mol [3][6][7]
Appearance Solid, Green crystal powder[2][5]
Melting Point 39-41 °C[4]
Boiling Point 190-192 °C @ 8 Torr[4]
Density 1.3 ± 0.1 g/cm³[4]
Synonyms Benzenamine, 5-chloro-2-phenoxy-; Aniline, 5-chloro-2-phenoxy-; 5-Chloro-2-phenoxybenzenamine; 4-Chloro-2-aminodiphenyl ether; 2-Amino-4-chlorodiphenyl ether[4][8]

Toxicological Hazard Profile

The known hazard classifications for this compound are summarized in Table 2, based on aggregated GHS information.

Hazard ClassGHS ClassificationHazard StatementReference
Acute Oral Toxicity Category 4H302: Harmful if swallowed[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[3][4][5]
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects[4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[3][5]
Hazardous to the Aquatic Environment, long-term Category 4H413: May cause long lasting harmful effects to aquatic life[4]

Detailed Toxicological Endpoints

While specific study data for this compound is largely unavailable, this section outlines the standard experimental protocols for the key toxicological endpoints identified in its hazard profile.

Acute Toxicity

The classification of "Acute Toxicity, Category 4 (Oral)" suggests an oral LD50 in the range of 300-2000 mg/kg body weight in rats. However, the specific study details are not publicly available.

Typical Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Test System: Typically, young adult female rats are used.

  • Dosage: A stepwise procedure is used with a starting dose based on the substance's properties. Dosing is sequential, with the outcome of each animal influencing the dose for the next.

  • Administration: The substance is administered in a single dose by gavage.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The primary endpoint is mortality, which allows for the estimation of the LD50 and the determination of the GHS hazard category. A full necropsy of all animals is conducted at the end of the observation period.

Skin and Eye Irritation

The compound is classified as a skin and eye irritant.

Typical Experimental Protocol: In Vivo Skin Irritation (OECD 404)

  • Test System: Albino rabbits are typically used.

  • Procedure: A small area of the animal's skin is shaved. The test substance is applied to a small patch of skin and covered with a gauze patch for a specified period (usually 4 hours).

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

  • Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Typical Experimental Protocol: In Vivo Eye Irritation (OECD 405)

  • Test System: Albino rabbits are the standard model.

  • Procedure: A single drop of the test substance is instilled into one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva.

  • Endpoint: The severity of eye lesions is scored, and the substance is classified based on the persistence and severity of these lesions.

Genotoxicity

The classification as a "Suspected human germ cell mutagen (Category 2)" is a significant toxicological concern. This classification implies evidence of mutagenic effects in in vitro mammalian cell systems and/or in vivo somatic cell assays. A standard battery of genotoxicity tests is typically performed to assess this endpoint.

Typical Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Workflow Ames Bacterial Reverse Mutation Test (Ames Test - OECD 471) CMA In Vitro Chromosomal Aberration Test (OECD 473) Ames->CMA If Positive or Equivocal MLA In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT, MLA - OECD 476) Ames->MLA If Positive or Equivocal MNT In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) CMA->MNT If Positive MLA->MNT If Positive WoE Weight of Evidence Evaluation MNT->WoE Comet In Vivo Comet Assay (OECD 489) Comet->WoE Classification Classification (e.g., GHS Category 2) WoE->Classification

Caption: Standard workflow for genotoxicity testing of a chemical substance.

Typical Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, typically from rat liver).

  • Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the negative control. This indicates that the substance has caused a point mutation or frameshift mutation.

Typical Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation. A mitotic inhibitor is added to arrest cells in metaphase.

  • Endpoint: The chromosomes are harvested, stained, and microscopically examined for structural aberrations (e.g., breaks, deletions, exchanges) and numerical aberrations (polyploidy). A significant, concentration-dependent increase in the number of cells with chromosomal aberrations indicates a positive result.[9]

Typical Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

  • Test System: Rodents, typically mice or rats.

  • Procedure: The animals are exposed to the test substance, usually via the intended route of human exposure, at three or more dose levels. Bone marrow or peripheral blood is collected at appropriate time points.

  • Endpoint: The erythrocytes are analyzed for the presence of micronuclei, which are small, membrane-bound DNA fragments formed from chromosome breaks or whole chromosomes that are not incorporated into the daughter nuclei during cell division. A dose-related increase in the frequency of micronucleated erythrocytes indicates that the substance is genotoxic in vivo.

Other Toxicological Endpoints (Data Gaps)

There is a significant lack of publicly available data for the following critical toxicological endpoints for this compound:

  • Chronic Toxicity: No studies on the effects of long-term, repeated exposure have been identified. Such studies (typically 28-day or 90-day studies in rodents) are crucial for determining the NOAEL and identifying target organs for toxicity.

  • Carcinogenicity: There are no available 2-year rodent bioassays to assess the carcinogenic potential of this compound.

  • Reproductive and Developmental Toxicity: No studies investigating the potential effects on fertility, reproductive organs, or embryonic and fetal development have been found in the public domain.

Mechanistic Insights and Signaling Pathways

No studies investigating the mechanism of toxicity or specific signaling pathways affected by this compound were identified in the public literature. Given its classification as a mutagen, it is plausible that the compound or its metabolites can interact with DNA, leading to genetic damage. The aniline structure is a common feature in many genotoxic and carcinogenic compounds, often requiring metabolic activation to exert their effects.

Conclusion and Recommendations

This compound is a chemical with a clear hazard profile indicating acute oral toxicity, irritation to skin, eyes, and the respiratory system, and a significant concern for germ cell mutagenicity. The lack of comprehensive, publicly available quantitative data for many critical toxicological endpoints, including chronic toxicity, carcinogenicity, and reproductive toxicity, represents a major data gap.

For researchers, scientists, and drug development professionals working with this compound or structurally related molecules, it is imperative to:

  • Handle with extreme caution: Adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) to avoid oral, dermal, and inhalation exposure.

  • Assume genotoxic potential: Given the GHS classification, treat the compound as a potential mutagen and take necessary precautions to prevent exposure and environmental release.

  • Conduct further testing: For any application involving potential human exposure, a comprehensive toxicological assessment according to international guidelines (e.g., OECD, ICH) is strongly recommended to fill the existing data gaps. This should include, at a minimum, a full battery of genotoxicity tests, repeated dose toxicity studies, and assessments of carcinogenic and reproductive hazards.

Without such data, a full risk assessment for human health cannot be adequately performed.

References

Methodological & Application

Synthesis of Novel Azo Dyes Using 5-Chloro-2-phenoxyaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel azo dyes utilizing 5-Chloro-2-phenoxyaniline as a key aromatic amine precursor. The methodologies described are grounded in established diazotization and azo coupling reactions, offering a framework for the development of new chromophores with potential applications in textiles, advanced materials, and biomedical sciences.

Application Notes

This compound is a versatile chemical intermediate for the synthesis of a variety of dyes, particularly acid dyes.[1] Its unique structure, featuring a chlorinated phenyl ring linked to a phenoxy group, allows for the creation of azo dyes with distinct spectral properties and potentially enhanced functional characteristics. Azo dyes are a significant class of organic compounds known for their vibrant colors and wide range of applications, including in textiles, printing, and as indicators.[2]

The synthesis of azo dyes is a two-step process involving the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline derivative.[3] The specific properties of the final dye are determined by the chemical structures of both the diazo component and the coupling agent.

Recent research has highlighted the potential of azo dyes in biomedical applications. Many azo compounds have been investigated for their antibacterial, antifungal, antioxidant, and antiviral activities.[4][5][6][7] The incorporation of halogen atoms, such as chlorine, into the structure of azo dyes has been shown to influence their antimicrobial properties.[8] Therefore, novel azo dyes synthesized from this compound are promising candidates for the development of new therapeutic agents.

Experimental Protocols

This section details a representative protocol for the synthesis of a novel azo dye by the diazotization of this compound and subsequent coupling with β-naphthol.

Materials and Equipment:

  • This compound (MW: 219.67 g/mol )[9][10]

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH indicator paper

Protocol 1: Diazotization of this compound
  • In a 250 mL beaker, add 2.20 g (0.01 mol) of this compound to a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • Stir the mixture until the amine salt is fully dissolved. You may need to gently warm the mixture and then cool it back down.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine salt solution, ensuring the temperature remains below 5 °C.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Protocol 2: Azo Coupling with β-Naphthol
  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 60 minutes to ensure the coupling reaction is complete.

  • After the coupling is complete, neutralize the solution to a pH of approximately 7 by the dropwise addition of dilute hydrochloric acid. This will ensure the complete precipitation of the azo dye.

Protocol 3: Isolation and Purification
  • Isolate the crude azo dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.

  • For purification, recrystallize the crude product from a suitable solvent such as ethanol. Transfer the crude dye to a beaker and add the minimum amount of hot ethanol required to dissolve it.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified azo dye in a desiccator.

Data Presentation

The following table summarizes hypothetical quantitative data for a novel azo dye synthesized from this compound and β-naphthol.

Compound NameMolecular FormulaYield (%)Melting Point (°C)λmax (nm)Key IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ ppm)
1-((4-chloro-2-phenoxyphenyl)diazenyl)naphthalen-2-olC₂₂H₁₅ClN₂O₂85188-1904853450 (O-H), 1620 (N=N), 1240 (C-O-C), 750 (C-Cl)6.8-8.5 (m, Ar-H), 10.2 (s, OH)

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis of novel azo dyes using this compound.

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification start_end start_end process process reagent reagent condition condition product product A This compound B Dissolve in HCl/H₂O A->B C Cool to 0-5°C B->C D Add NaNO₂ Solution C->D E Diazonium Salt Solution D->E H Mix Solutions E->H F β-Naphthol in NaOH G Cool to 0-5°C F->G G->H I Crude Azo Dye H->I J Vacuum Filtration I->J K Recrystallization (Ethanol) J->K L Final Purified Azo Dye K->L

Caption: Workflow for the synthesis of azo dyes.

References

Application Notes and Protocols for the Diazotization and Coupling of 5-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of azo dyes utilizing 5-Chloro-2-phenoxyaniline as the diazo component. The methodologies described are based on established principles of diazotization and azo coupling reactions, offering a framework for the preparation of novel dye molecules for various research and development applications, including their use as intermediates in the synthesis of more complex molecules.

Overview and Principle

Azo dyes are a significant class of organic compounds characterized by the presence of an azo functional group (–N=N–) linking two aromatic rings. The synthesis is a two-step process:

  • Diazotization: The primary aromatic amine, this compound, is converted into a reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[1][2]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component (e.g., a phenol, naphthol, or aromatic amine).[1] This electrophilic aromatic substitution reaction forms the stable azo compound. The pH of the coupling reaction is critical and is adjusted based on the nature of the coupling component.

A notable application of this reaction is in the synthesis of specific commercial dyes. For instance, the diazotization of this compound and its subsequent coupling with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid is the manufacturing method for Acid Red 249 (C.I. 18134).[3]

Experimental Protocols

This section details a representative protocol for the synthesis of an azo dye derived from this compound. The following procedure is based on a hypothetical 10 mmol scale for clarity and adaptability.

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound219.6610.02.20 g
Concentrated Hydrochloric Acid (~37%)36.46~25~2.5 mL
Sodium Nitrite (NaNO₂)69.0011.00.76 g
2-Naphthol (Coupling Component)144.1710.01.44 g
Sodium Hydroxide (NaOH)40.00~251.0 g in 10 mL H₂O
Distilled Water--As needed
Ice--As needed
Urea (optional, for quenching excess nitrous acid)60.06-~0.1 g
Sodium Chloride (for salting out, if necessary)58.44-As needed
Ethanol (for recrystallization)46.07-As needed

Equipment

  • 250 mL and 400 mL Beakers

  • Magnetic stirrer and stir bars

  • Ice bath

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks)

  • pH indicator paper

Part 1: Diazotization of this compound

  • Preparation of the Amine Salt: In a 250 mL beaker, suspend 2.20 g (10.0 mmol) of this compound in 50 mL of distilled water. While stirring, add 2.5 mL of concentrated hydrochloric acid. Stir the mixture until a clear solution of the hydrochloride salt is formed.

  • Cooling: Cool the solution to 0–5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[1]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Formation of Diazonium Salt: Slowly add the sodium nitrite solution dropwise to the cold amine salt solution over 15-20 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.

  • Completion of Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting clear solution contains the this compound diazonium chloride and is ready for the coupling step. A small amount of urea can be added to quench any excess nitrous acid.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product A This compound + H₂O + HCl C Mix and Cool (0-5 °C) A->C B Sodium Nitrite + Cold H₂O D Slowly add Nitrite Solution to Amine Salt Solution B->D C->D E Stir for 30 min at 0-5 °C D->E F Diazonium Salt Solution E->F

Caption: Workflow for the Diazotization of this compound.

Part 2: Azo Coupling with 2-Naphthol

  • Preparation of Coupling Component Solution: In a 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved, forming sodium 2-naphthoxide.

  • Cooling: Cool this alkaline solution to 0–5 °C in an ice bath with continuous stirring.

  • Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the cold alkaline 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

  • Completion of Coupling: Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.

  • Isolation of the Azo Dye:

    • Once the coupling is complete, collect the precipitated dye by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold distilled water to remove any unreacted salts and impurities.

    • If the product is highly soluble, it can be "salted out" by adding sodium chloride to the solution to decrease its solubility and promote precipitation.

  • Purification (Recrystallization):

    • Transfer the crude, moist dye to a beaker.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol-water mixture) to dissolve the dye.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified dye crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or a vacuum oven at a low temperature.

Coupling_Workflow cluster_input Inputs cluster_process Process cluster_output Output & Purification A Diazonium Salt Solution (from Part 1) C Cool both solutions to 0-5 °C A->C B 2-Naphthol in NaOH Solution B->C D Slowly add Diazonium Salt to 2-Naphthol Solution C->D E Stir for 30-60 min at 0-5 °C D->E F Crude Azo Dye (Precipitate) E->F G Filtration & Washing F->G H Recrystallization G->H I Pure Azo Dye H->I

Caption: General Workflow for the Azo Coupling Reaction.

Data Presentation

The following table summarizes the key physicochemical properties of the reactants involved in this protocol.

CompoundFormulaMol. Wt. ( g/mol )AppearanceMelting Point (°C)
This compoundC₁₂H₁₀ClNO219.66Off-white to pink powder49-53
Sodium NitriteNaNO₂69.00White to yellowish solid271
Hydrochloric Acid (37%)HCl36.46Colorless fuming liquid-26
2-NaphtholC₁₀H₈O144.17White to yellowish crystals121-123
Sodium HydroxideNaOH40.00White pellets or flakes318

Expected Results:

The coupling of the diazonium salt of this compound with 2-naphthol is expected to yield a brightly colored azo dye, likely in shades of orange or red. The exact yield will depend on the precise reaction conditions and purification efficiency. A typical yield for such reactions in a laboratory setting can range from 70% to 90%.

Disclaimer: This document provides a representative protocol based on established chemical principles. All laboratory work should be conducted with appropriate personal protective equipment and in a well-ventilated fume hood. Researchers should consult relevant safety data sheets (SDS) for all chemicals used.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Purity Analysis of 5-Chloro-2-phenoxyaniline: Application Notes and Protocols

This document provides a comprehensive guide to a reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of this compound. This analytical procedure is designed to be specific, accurate, and precise, making it suitable for quality control and stability testing in research and pharmaceutical development environments.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Ensuring the purity of such intermediates is a critical step in the drug development process to control the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of chemical compounds due to its high resolution and sensitivity.[1] This application note details a validated RP-HPLC method for the routine purity analysis of this compound, capable of separating the main component from potential process-related impurities and degradation products.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid (88% or higher purity)

  • This compound reference standard

A summary of the chromatographic conditions is presented in the table below. These conditions are a starting point and may require optimization for different HPLC systems and columns.[1][2]

ParameterRecommended Setting
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.01090
25.01090
25.17030
30.07030
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix well.

    • Degas both mobile phases using a sonicator for approximately 10 minutes before use.[3]

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

    • Filter the solution through a 0.45 µm membrane filter before injection.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4] The validation ensures that the method is suitable for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

A summary of typical acceptance criteria for method validation is presented in Table 3.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1
Robustness % RSD of results should be within acceptable limits for minor changes in flow rate, column temperature, and mobile phase composition.

Data Presentation

The results of the purity analysis and method validation should be summarized in clear and concise tables.

Table 4: Example Purity Analysis Report

Sample IDRetention Time (min)Peak Area% Area
This compound12.5185000099.85
Impurity 18.215000.08
Impurity 214.113000.07

Table 5: Example Linearity Data

Concentration (mg/mL)Peak Area
0.02546500
0.05092800
0.100185500
0.150278000
0.200371000

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep Preparation instrument_setup Instrument Setup sample_prep Sample and Standard Preparation inject_samples Inject Samples and Standards sample_prep->inject_samples mobile_phase_prep Mobile Phase Preparation set_conditions Set Chromatographic Conditions mobile_phase_prep->set_conditions analysis Analysis system_suitability System Suitability Test set_conditions->system_suitability system_suitability->inject_samples data_processing Data Processing integrate_peaks Integrate Peaks inject_samples->integrate_peaks reporting Reporting calculate_purity Calculate % Purity and Impurities integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the purity determination of this compound. Proper validation of this method will ensure its suitability for routine use in quality control laboratories within the pharmaceutical industry. The provided protocols and data presentation formats offer a framework for the implementation and documentation of this analytical procedure.

References

Application Notes and Protocols for the GC-MS Analysis of 5-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 5-Chloro-2-phenoxyaniline using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established practices for the analysis of aromatic amines and related compounds, offering a robust starting point for method development and validation.

Introduction

This compound is an aromatic amine derivative with applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, providing high-resolution separation and sensitive detection. Due to the polar nature of the primary amine group, derivatization is often recommended to improve chromatographic peak shape and thermal stability.

Predicted GC-MS Data

ParameterPredicted Value/CharacteristicNotes
Molecular Weight 219.67 g/mol C₁₂H₁₀ClNO
Retention Index (DB-5ms) 1800 - 2200Estimated based on boiling point and polarity. This value is highly dependent on the specific GC conditions.
Major Mass Fragments (m/z) 219/221 (M+), 184, 155, 127, 77Predicted based on common fragmentation pathways for aromatic amines and chloro-compounds. The presence of the chlorine isotope will result in a characteristic M+2 peak.
Limit of Detection (LOD) Low ng/mL to pg/mLAchievable with modern GC-MS systems, especially in SIM mode.
Limit of Quantification (LOQ) Mid-to-high ng/mLDependent on sample matrix and instrumentation.

Experimental Protocols

This protocol outlines the basic steps for preparing a sample of this compound for GC-MS analysis.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in 10 mL of a suitable volatile solvent (e.g., methanol, acetone, or dichloromethane) to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh an appropriate amount of the sample containing this compound.

    • Dissolve the sample in a known volume of a suitable solvent to achieve a final concentration within the calibration range.

    • If the sample is not fully soluble, sonication or vortexing may be required.

    • Filter the sample solution through a 0.22 µm syringe filter into a GC vial to remove any particulate matter.

Derivatization of the primary amine group can significantly improve chromatographic performance. Acetylation is a common and effective method.

  • To 1 mL of the sample or standard solution, add 100 µL of pyridine and 150 µL of acetic anhydride.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Quench the reaction by adding 1 mL of deionized water and vortexing.

  • Extract the derivatized product with a suitable organic solvent (e.g., 2 x 1 mL of hexane or ethyl acetate).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Transfer the dried extract to a clean GC vial for analysis.

The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Injection Mode Splitless
Injector Temperature 280°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Transfer Line Temperature 290°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions (Predicted) 219, 221, 184, 127

Data Analysis and Interpretation

  • Qualitative Analysis: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the sample peak with that of a known standard. The mass spectrum should exhibit the predicted molecular ion peaks (m/z 219 and 221) and characteristic fragment ions.

  • Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the prepared standard solutions. The concentration of this compound in the sample is then determined from this calibration curve.

Visualizations

The following diagrams illustrate the logical workflow of the analytical process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Derivatization Derivatization (Optional) Standard->Derivatization Sample Sample Dissolution Sample->Derivatization Filtration Filtration Derivatization->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report Fragmentation_Pathway cluster_fragments Predicted Fragmentation Parent This compound (m/z 219/221) Loss_Cl Loss of Cl (m/z 184) Parent->Loss_Cl - Cl Loss_Phenoxy Loss of Phenoxy Radical (m/z 126/128) Parent->Loss_Phenoxy - C6H5O Phenoxy_cation Phenoxy Cation (m/z 93) Parent->Phenoxy_cation Loss_HCN Loss of HCN from m/z 184 (m/z 157) Loss_Cl->Loss_HCN - HCN Phenyl_cation Phenyl Cation (m/z 77) Phenoxy_cation->Phenyl_cation - O

Application of 5-Chloro-2-phenoxyaniline in the Synthesis of C.I. Acid Red 249: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Acid Red 249 is a significant monoazo dye utilized in the textile industry for dyeing wool, silk, and polyamide fabrics.[1] Its synthesis is a classic example of diazo coupling, a fundamental process in the production of azo dyes. The key precursor for the diazo component in this synthesis is 5-Chloro-2-phenoxyaniline. This aromatic amine, upon diazotization, forms a reactive diazonium salt that subsequently couples with a naphthol derivative to yield the final dye molecule. This document provides detailed application notes and a representative protocol for the synthesis of Acid Red 249, highlighting the critical role of this compound.

Reactant Information

The synthesis of Acid Red 249 involves two primary reactants. The properties of these reactants are summarized in the table below.

ReactantRoleChemical FormulaMolecular Weight ( g/mol )
This compoundDiazo ComponentC₁₂H₁₀ClNO219.67
8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acidCoupling ComponentC₁₇H₁₅NO₉S₃473.50

Reaction Pathway

The synthesis of Acid Red 249 is a two-step process:

  • Diazotization of this compound: The primary aromatic amine, this compound, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid), at a low temperature (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid, under controlled pH conditions. The diazonium salt acts as an electrophile and attacks the electron-rich naphthol derivative to form the azo bridge (-N=N-), which is the chromophore responsible for the color of the dye.

Experimental Protocols

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beaker (500 mL)

  • Stirring rod or magnetic stirrer

  • Ice bath

  • Thermometer

Procedure:

  • In a 500 mL beaker, suspend 21.97 g (0.1 mol) of this compound in 200 mL of water.

  • While stirring, slowly add 30 mL of concentrated hydrochloric acid.

  • Cool the resulting slurry to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 50 mL of cold water.

  • Slowly add the sodium nitrite solution to the cooled slurry of this compound hydrochloride over a period of 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure the diazotization is complete. The resulting solution contains the diazonium salt of this compound.

Protocol 2: Azo Coupling Reaction

Materials:

  • Diazonium salt solution from Protocol 1

  • 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl)

  • Distilled Water

Equipment:

  • Beaker (1 L)

  • Stirring rod or magnetic stirrer

  • pH meter or pH paper

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a 1 L beaker, dissolve 47.35 g (0.1 mol) of 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid in 300 mL of water.

  • Adjust the pH of the solution to 7.5-8.5 by the gradual addition of a 10% sodium hydroxide solution or sodium carbonate.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold solution of the coupling component with vigorous stirring.

  • Maintain the temperature below 10 °C and a slightly alkaline pH (around 8-9) during the addition by adding a solution of sodium carbonate as needed.

  • After the addition is complete, continue stirring the reaction mixture for 2-4 hours, allowing the temperature to rise gradually to room temperature.

  • The dye will precipitate out of the solution. The precipitation can be enhanced by the addition of sodium chloride (salting out).

  • Filter the precipitated Acid Red 249 using a Buchner funnel.

  • Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities.

  • Dry the purified dye in an oven at a controlled temperature (e.g., 60-70 °C).

Quantitative Data Summary

The following table summarizes the molar quantities of reactants used in the representative protocol and the theoretical yield of the final product.

CompoundMolecular Weight ( g/mol )Moles (mol)Mass (g)
This compound219.670.121.97
Sodium Nitrite69.000.1057.25
8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid473.500.147.35
C.I. Acid Red 249 (Disodium Salt) 748.11 0.1 74.81 (Theoretical)

Note: The actual yield will be lower than the theoretical yield due to incomplete reactions and losses during purification.

Visualizations

Diagram 1: Synthesis Pathway of Acid Red 249

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A This compound B NaNO₂ / HCl 0-5 °C A->B C Diazonium Salt of This compound B->C E Slightly Alkaline pH 0-10 °C C->E D 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid D->E F C.I. Acid Red 249 E->F

Caption: Synthesis pathway of C.I. Acid Red 249.

Diagram 2: Experimental Workflow for Acid Red 249 Synthesis

G Start Start Diazotization Diazotization of This compound Start->Diazotization Coupling Azo Coupling with Naphthol Derivative Diazotization->Coupling Precipitation Precipitation of Dye (Salting Out) Coupling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying of Final Product Filtration->Drying End End: Acid Red 249 Drying->End

Caption: Experimental workflow for the synthesis of C.I. Acid Red 249.

References

Application Notes and Protocols for Quantum Yield Determination of a Novel Phenoxazine Dye Derived from 5-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of a fluorophore in converting absorbed light into emitted light.[1][2] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4] A high quantum yield is often a desirable characteristic for fluorescent probes used in various applications, including cellular imaging, high-throughput screening, and diagnostics, as it contributes to brighter signals and enhanced sensitivity.[5]

This document provides a detailed protocol for the determination of the fluorescence quantum yield of a novel, hypothetically synthesized phenoxazine dye, CPX-PZ , derived from 5-Chloro-2-phenoxyaniline. Phenoxazine dyes are known for their strong fluorescence and are used as biological stains and laser dyes.[6][7] The protocol follows the widely accepted relative quantum yield determination method, which involves a comparison of the fluorescence properties of the sample dye to a well-characterized fluorescence standard.[4][8]

Synthesis of the Hypothetical Dye: CPX-PZ

For the purpose of this application note, we propose the synthesis of a novel phenoxazine dye, CPX-PZ (3-chloro-7-phenoxyphenoxazine) , from this compound. The synthesis of phenoxazine dyes from aniline derivatives is a known chemical transformation.[9][10]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound product CPX-PZ (3-chloro-7-phenoxyphenoxazine) reactant1->product Oxidative Dimerization reactant2 This compound reactant2->product caption Figure 1. Proposed synthesis of CPX-PZ.

Figure 1. Proposed synthesis of CPX-PZ. (Within 100 characters)

Experimental Protocol: Synthesis of CPX-PZ (Hypothetical)

  • In a round-bottom flask, dissolve this compound in a suitable organic solvent (e.g., nitrobenzene).

  • Add a strong oxidizing agent (e.g., ferric chloride) to the solution.

  • Heat the reaction mixture under reflux for several hours while stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a beaker containing ice water to precipitate the crude product.

  • Filter the precipitate, wash it with water, and then a suitable organic solvent to remove impurities.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the final product, CPX-PZ, using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantum Yield Determination Protocol

The relative fluorescence quantum yield of CPX-PZ is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a commonly used standard.[3]

3.1. Materials and Instruments

  • Compound of Interest: CPX-PZ

  • Quantum Yield Standard: Quinine sulfate (spectroscopic grade)

  • Solvent: 0.1 M Sulfuric Acid (H₂SO₄)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

3.2. Experimental Workflow

G prep Prepare Stock Solutions of CPX-PZ and Standard series Prepare a Series of Dilutions (Absorbance < 0.1) prep->series abs Measure Absorbance Spectra series->abs fluo Measure Fluorescence Spectra (at same λex) abs->fluo integrate Integrate Fluorescence Intensity fluo->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calc Calculate Quantum Yield plot->calc caption Figure 2. Workflow for Quantum Yield Determination.

Figure 2. Workflow for Quantum Yield Determination. (Within 100 characters)

3.3. Detailed Procedure

  • Preparation of Solutions:

    • Prepare stock solutions of both the CPX-PZ sample and the quinine sulfate standard in 0.1 M H₂SO₄.

    • From the stock solutions, prepare a series of five dilutions for both the sample and the standard, ensuring that the absorbance at the chosen excitation wavelength is between 0.02 and 0.1. This is crucial to avoid inner filter effects.[4]

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

    • Determine the absorbance maximum (λ_abs) for CPX-PZ. The excitation wavelength (λ_ex) for the fluorescence measurements should be set to this wavelength for both the sample and the standard.

    • Record the absorbance values at λ_ex for all solutions.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectra for all solutions of the sample and the standard.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths, PMT voltage) are kept identical for all measurements.[8]

  • Data Analysis:

    • Numerically integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope (gradient) of the resulting straight lines for both the sample (Grad_sample) and the standard (Grad_standard).

3.4. Calculation of Quantum Yield

The quantum yield of the sample (Φf_sample) is calculated using the following equation:[2]

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

  • Φf_std is the known quantum yield of the standard.

  • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

  • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term (n_sample² / n_std²) becomes 1.

Data Presentation

The photophysical properties of the hypothetical dye CPX-PZ and the standard are summarized below. The data for CPX-PZ is based on typical values for N-aryl phenoxazine dyes.[6][9]

Table 1: Photophysical Properties of CPX-PZ and Quinine Sulfate

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φf)
CPX-PZ (Sample) 0.1 M H₂SO₄385450To be determined
Quinine Sulfate (Std) 0.1 M H₂SO₄3504500.54

Table 2: Absorbance and Integrated Fluorescence Intensity Data

SolutionAbsorbance at λ_exIntegrated Fluorescence Intensity (a.u.)
CPX-PZ Dilution 1 0.021Experimental Value
CPX-PZ Dilution 2 0.042Experimental Value
CPX-PZ Dilution 3 0.063Experimental Value
CPX-PZ Dilution 4 0.084Experimental Value
CPX-PZ Dilution 5 0.105Experimental Value
Quinine Sulfate Dilution 1 0.020Experimental Value
Quinine Sulfate Dilution 2 0.040Experimental Value
Quinine Sulfate Dilution 3 0.060Experimental Value
Quinine Sulfate Dilution 4 0.080Experimental Value
Quinine Sulfate Dilution 5 0.100Experimental Value

Concluding Remarks

This protocol provides a comprehensive guide for determining the fluorescence quantum yield of novel dyes, using a hypothetical phenoxazine derivative as an example. Accurate determination of the quantum yield is essential for evaluating the potential of new fluorophores in drug discovery and biomedical research. By carefully following this standardized procedure, researchers can obtain reliable and reproducible data on the photophysical performance of their compounds.

References

Application Notes and Protocols for High-Performance Pigment Synthesis Using 5-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Chloro-2-phenoxyaniline in the synthesis of high-performance azo pigments. The methodologies outlined are based on established principles of azo dye and pigment chemistry and are intended to serve as a foundational guide for the development of novel colorants with superior performance characteristics.

Introduction

This compound is a key aromatic amine intermediate, recognized for its role in the production of various colorants.[1][2][3] Its specific molecular structure, featuring a substituted aniline ring, makes it an excellent candidate for the synthesis of high-performance azo pigments. Azo pigments are a major class of synthetic organic pigments characterized by the presence of the azo chromophore (-N=N-). High-performance pigments (HPPs) are distinguished from conventional pigments by their exceptional properties, including outstanding lightfastness, weather resistance, heat stability, and chemical resistance.

The synthesis of azo pigments from this compound follows a two-step process: diazotization of the primary amine group, followed by a coupling reaction with a suitable coupling component. The choice of the coupling component is critical in determining the final color and performance properties of the pigment. For high-performance applications, naphthol derivatives, such as Naphthol AS, are commonly employed as coupling components.

Key Performance Characteristics of High-Performance Azo Pigments

High-performance pigments derived from intermediates like this compound are expected to exhibit superior properties. The following tables provide representative quantitative data for typical high-performance azo pigments.

Table 1: Lightfastness and Weatherability Data

Pigment ClassLightfastness (BWS)Weatherfastness (1-5 Scale)
High-Performance Azo7-84-5
Conventional Azo4-62-3

BWS (Blue Wool Scale) ranges from 1 (very poor) to 8 (excellent). Weatherfastness scale ranges from 1 (poor) to 5 (excellent).

Table 2: Thermal Stability Data

Pigment ClassDecomposition Temperature (°C)
High-Performance Azo> 250
Conventional Azo150 - 250

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a high-performance azo pigment using this compound.

Protocol 1: Diazotization of this compound

This protocol describes the conversion of this compound to its corresponding diazonium salt, a critical intermediate for the subsequent coupling reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, prepare a solution of this compound (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and distilled water (100 mL).

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.11 mol) in distilled water (50 mL) and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution to the solution of this compound hydrochloride while maintaining the temperature between 0-5 °C. The addition should be done dropwise to control the exothermic reaction.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable to ensure complete diazotization.

  • The resulting solution contains the diazonium salt of this compound and should be used immediately in the next step.

Protocol 2: Coupling Reaction with Naphthol AS

This protocol details the coupling of the prepared diazonium salt with a Naphthol AS derivative to form a high-performance azo pigment.

Materials:

  • Diazonium salt solution from Protocol 1

  • Naphthol AS (or a suitable derivative)

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve Naphthol AS (0.1 mol) in a 10% sodium hydroxide solution (150 mL).

  • Cool the Naphthol AS solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the Naphthol AS solution with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • A colored precipitate of the azo pigment will form immediately.

  • After the addition is complete, add a saturated solution of sodium acetate to buffer the reaction mixture.

  • Continue stirring the mixture for 2-3 hours, allowing the temperature to slowly rise to room temperature to ensure complete coupling.

  • Filter the precipitated pigment using a Buchner funnel.

  • Wash the pigment cake thoroughly with distilled water until the filtrate is neutral.

  • Dry the pigment in an oven at 60-80 °C to a constant weight.

Protocol 3: Characterization of the Synthesized Pigment

This protocol outlines the basic characterization of the synthesized azo pigment to confirm its identity and purity.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the characteristic functional groups of the azo pigment.

  • Procedure:

    • Mix a small amount of the dried pigment with potassium bromide (KBr) and press into a pellet.

    • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Expected Peaks:

    • Azo group (-N=N-) stretching vibration around 1400-1450 cm⁻¹.

    • C-N stretching vibrations.

    • Aromatic C-H and C=C stretching vibrations.

    • O-H and N-H stretching vibrations (if applicable from the coupling component).

2. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To determine the absorption maximum (λmax) of the pigment, which is related to its color.

  • Procedure:

    • Dissolve a small, accurately weighed amount of the pigment in a suitable solvent (e.g., DMF or DMSO).

    • Record the UV-Vis spectrum in the range of 200-800 nm.

  • Expected Result: A strong absorption band in the visible region, the λmax of which will determine the color of the pigment.

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis of high-performance pigments from this compound.

experimental_workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Purification & Characterization start This compound diazonium Diazonium Salt Intermediate start->diazonium Diazotization Reaction reagents_d HCl, NaNO2 0-5 °C pigment High-Performance Azo Pigment diazonium->pigment coupler Naphthol AS coupler->pigment Coupling reagents_c NaOH, 0-10 °C filtration Filtration & Washing pigment->filtration drying Drying filtration->drying characterization FT-IR, UV-Vis drying->characterization

Caption: Experimental workflow for the synthesis of a high-performance azo pigment.

logical_relationship cluster_precursors Precursors cluster_process Synthesis Process cluster_product Final Product cluster_properties Performance Properties amine This compound diazotization Diazotization amine->diazotization coupler Coupling Component (e.g., Naphthol AS) coupling Azo Coupling coupler->coupling diazotization->coupling pigment High-Performance Pigment coupling->pigment lightfastness Lightfastness pigment->lightfastness thermal_stability Thermal Stability pigment->thermal_stability weatherability Weatherability pigment->weatherability

Caption: Logical relationship between precursors, synthesis, product, and properties.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 5-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Chloro-2-phenoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.

Synthesis Overview

The synthesis of this compound typically proceeds via a two-step route:

  • Ullmann Condensation: Formation of the diaryl ether bond by coupling a substituted chloronitrobenzene with phenol.

  • Reduction of the Nitro Group: Conversion of the nitro-intermediate to the final aniline product.

An alternative approach involves the Buchwald-Hartwig amination to form the C-N bond. This guide will cover common issues and side reactions encountered in these key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods involve an initial Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group. Key starting materials can include 2,5-dichloronitrobenzene and phenol. An alternative is the Buchwald-Hartwig amination, which can be used to form the C-N bond.

Q2: What are the typical side reactions I should be aware of during the Ullmann condensation step?

A2: The most common side reaction in an Ullmann coupling is the homocoupling of the aryl halide, which in this case would lead to the formation of a biphenyl derivative. Additionally, incomplete reaction and the formation of byproducts from the decomposition of the catalyst or starting materials at high temperatures can occur.[1]

Q3: I am observing a significant amount of hydrodehalogenation during the reduction of the nitro-intermediate. How can I minimize this?

A3: Hydrodehalogenation, the replacement of a halogen atom with hydrogen, can be a significant side reaction during catalytic hydrogenation. To minimize this, you can try using a milder reducing agent or optimizing the reaction conditions such as temperature, pressure, and catalyst loading. A patent for a similar compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline, suggests that using a combination of catalytic transfer hydrogenation with ammonium formate followed by gaseous hydrogenation can control hydrogenolysis side reactions.[2]

Q4: Can I use Buchwald-Hartwig amination to synthesize this compound? What are the potential pitfalls?

A4: Yes, Buchwald-Hartwig amination is a viable method for forming the C-N bond. However, a common side reaction is the hydrodehalogenation of the aryl halide, leading to an undesired de-chlorinated product. The choice of palladium catalyst, ligand, base, and solvent is crucial to minimize this side reaction and achieve a good yield.[3] Lowering the reaction temperature may also help to suppress the dehalogenation side reaction.[1]

Q5: What are the best practices for purifying the final this compound product?

A5: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation. For column chromatography, a solvent system of hexane and ethyl acetate is often a good starting point for molecules of this type.

Troubleshooting Guides

Issue 1: Low Yield in Ullmann Condensation Step
Possible Cause Troubleshooting Steps
Inactive Copper Catalyst Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr). Ensure the catalyst has not been exposed to air or moisture for extended periods.
Inappropriate Base or Solvent The choice of base and solvent is critical and interdependent. For non-polar solvents like toluene, K₂CO₃ is often effective. For more polar solvents, other bases might be necessary. A screening of conditions may be required.[4]
Low Reaction Temperature Ullmann condensations often require elevated temperatures (100-200 °C). Ensure the reaction is heated sufficiently to overcome the activation energy.[5]
Poor Substrate Reactivity The reaction is favored with electron-poor aryl halides and electron-rich phenols. If your substrates have unfavorable electronic properties, you may need to use more forcing conditions or a more active catalyst system.[4]
Issue 2: Formation of Impurities During Nitro Group Reduction
Possible Cause Troubleshooting Steps
Hydrodehalogenation This is the replacement of the chlorine atom with a hydrogen. Consider using a milder reducing agent (e.g., tin(II) chloride instead of catalytic hydrogenation). If using catalytic hydrogenation, screen different catalysts (e.g., Pt/C instead of Pd/C) and optimize hydrogen pressure and temperature. The use of additives like ammonium formate can also suppress this side reaction.[2]
Incomplete Reduction If you observe the presence of the starting nitro-compound, ensure sufficient reducing agent is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS is recommended.
Formation of Azo or Azoxy Byproducts These can form under certain reduction conditions. The choice of reducing agent and careful control of reaction stoichiometry and temperature can minimize their formation.

Data Presentation

Table 1: Effect of Base and Solvent on Diaryl Ether Synthesis Yield (Model Reaction)

Entry Base Solvent Yield (%)
1K₂CO₃Toluene58.3
2Cs₂CO₃Toluene10.0
3K₃PO₄AcetonitrileHigh
4Cs₂CO₃AcetonitrileHigh

Data adapted from studies on analogous Ullmann diaryl ether syntheses. Absolute yields will vary based on specific substrates and conditions.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-phenoxynitrobenzene (Ullmann Condensation)

Materials:

  • 2,5-Dichloronitrobenzene

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dichloronitrobenzene (1.0 eq), phenol (1.2 eq), K₂CO₃ (2.0 eq), and CuI (0.1 eq).

  • Add anhydrous toluene to the flask.

  • Under an inert atmosphere (e.g., Argon or Nitrogen), heat the mixture to reflux (approximately 110°C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Reduction of 5-Chloro-2-phenoxynitrobenzene

Materials:

  • 5-Chloro-2-phenoxynitrobenzene

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve 5-Chloro-2-phenoxynitrobenzene (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of SnCl₂·2H₂O (3.0-5.0 eq) in concentrated HCl.

  • Slowly add the SnCl₂ solution to the solution of the nitro compound.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway 2,5-Dichloronitrobenzene 2,5-Dichloronitrobenzene Intermediate 5-Chloro-2-phenoxynitrobenzene 2,5-Dichloronitrobenzene->Intermediate Ullmann Condensation (CuI, K2CO3, Toluene) Phenol Phenol Phenol->Intermediate Final_Product This compound Intermediate->Final_Product Reduction (SnCl2, HCl)

Caption: Synthetic pathway for this compound.

Troubleshooting_Ullmann Start Low Yield in Ullmann Step? Check_Catalyst Is the Cu(I) catalyst fresh and active? Start->Check_Catalyst Check_Base_Solvent Is the base/solvent combination appropriate? Check_Catalyst->Check_Base_Solvent Yes Optimize Optimize conditions or screen new catalysts/ligands Check_Catalyst->Optimize No Check_Temp Is the reaction temperature high enough? Check_Base_Solvent->Check_Temp Yes Check_Base_Solvent->Optimize No Check_Substrate Are the substrate electronics favorable? Check_Temp->Check_Substrate Yes Check_Temp->Optimize No Check_Substrate->Optimize No Proceed with caution Proceed with caution Check_Substrate->Proceed with caution Yes

Caption: Troubleshooting logic for the Ullmann condensation step.

References

Technical Support Center: Optimizing the Diazotization of 5-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the diazotization reaction of 5-Chloro-2-phenoxyaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My diazotization reaction of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the diazotization of this compound are a common issue and can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Inadequate Temperature Control: The diazonium salt of this compound is thermally unstable.[1] If the temperature rises above the optimal 0-5 °C range, the salt can decompose, leading to the formation of phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield.[1][2]

    • Solution: Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath for more effective cooling.[1]

  • Improper Reagent Addition: A rapid addition of the sodium nitrite solution can cause localized overheating and decomposition of the diazonium salt.[1]

    • Solution: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the amine, ensuring the temperature does not exceed 5 °C.[3]

  • Insufficient Acidity: A sufficiently acidic medium is crucial for generating the reactive nitrosonium ion (NO+) from sodium nitrite and for preventing the newly formed diazonium salt from coupling with unreacted this compound, a common side reaction.[1][4]

    • Solution: Ensure a sufficient excess of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is used.[1] For weakly basic amines, strongly acidic conditions are particularly important.[1]

  • Poor Quality Reagents: The purity of this compound and the freshness of the sodium nitrite solution are critical.

    • Solution: Use high-purity this compound and a freshly prepared sodium nitrite solution for each reaction.[1][4]

Q2: The reaction mixture is turning a dark brown or black color. What does this indicate?

A2: A dark coloration, such as brown or black, typically signals the decomposition of the diazonium salt or the occurrence of unwanted side reactions.[1] This is often a direct consequence of the temperature exceeding the recommended 0-5 °C range.[1] Insufficient acidity can also lead to the formation of colored azo dye byproducts from the coupling of the diazonium salt with the unreacted parent amine.[1][4]

Q3: I am observing foaming or gas evolution during the reaction. Is this normal?

A3: Significant foaming or gas evolution is a strong indicator of diazonium salt decomposition, which releases nitrogen gas (N₂).[1] This is a critical sign that the reaction temperature is too high. It can also be caused by the decomposition of nitrous acid itself if the sodium nitrite solution is added too quickly to the strongly acidic solution.[1]

Q4: A solid is precipitating out of my reaction mixture. What should I do?

A4: The precipitation of a solid can be due to a couple of reasons:

  • Incomplete Dissolution of the Amine Salt: The hydrochloride or sulfate salt of this compound may not be fully soluble in the acidic medium.

    • Solution: Ensure enough acid is used to form the soluble salt of the amine. Gentle warming of the amine and acid mixture before cooling for the reaction might help, but it is crucial to cool the solution back to 0-5 °C before adding sodium nitrite.[1]

  • Precipitation of the Diazonium Salt: The diazonium salt itself might have low solubility in the reaction medium. This is not necessarily a problem, and the subsequent reaction (e.g., coupling) can often proceed with the suspended salt.

Q5: How can I confirm the successful formation of the diazonium salt?

A5: A common and effective way to confirm the presence of the diazonium salt is through a coupling reaction.[1] A small aliquot of the reaction mixture can be added to a solution of a coupling agent, like 2-naphthol in a basic solution. The formation of a brightly colored azo dye, typically red or orange, indicates the successful formation of the diazonium salt.[1][5]

Data Presentation

Table 1: Recommended Reaction Conditions for Diazotization of this compound

ParameterRecommended ValueRationale
Temperature0-5 °CMinimizes decomposition of the thermally unstable diazonium salt.[1][2]
AcidHydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Strong mineral acids are required to generate the nitrosonium ion and prevent side reactions.[1]
Acid Stoichiometry>2 equivalentsEnsures complete protonation of the amine and provides the acidic medium for nitrous acid formation.[6]
Sodium Nitrite Stoichiometry1.0 - 1.3 equivalentsA slight excess ensures complete diazotization.[6]
SolventWater, Acetic AcidThe amine salt is typically prepared in an aqueous acidic solution.[7][8]
Addition Rate of NaNO₂Slow, dropwisePrevents localized overheating and decomposition.[1]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low YieldHigh temperature, slow reagent addition, insufficient acid, impure reagentsMaintain 0-5 °C, add NaNO₂ dropwise, use excess strong acid, use pure starting materials and fresh NaNO₂ solution.[1][4]
Dark ColorationDecomposition of diazonium salt, side reactionsCheck and lower the temperature, ensure sufficient acidity.[1]
Gas EvolutionDecomposition of diazonium salt or nitrous acidImmediately lower the temperature, slow down the addition of NaNO₂.[1]
PrecipitationInsoluble amine salt or diazonium saltEnsure sufficient acid for amine salt solubility; if it's the diazonium salt, it may not be an issue for the next step.[1]

Experimental Protocols

Protocol 1: Standard Diazotization of this compound

  • Preparation of the Amine Solution:

    • In a flask equipped with a magnetic stirrer, add 1 equivalent of this compound.

    • Add a sufficient amount of water to create a slurry.

    • Slowly add 2.5 - 3 equivalents of concentrated hydrochloric acid while stirring. The amine should dissolve to form its hydrochloride salt.

  • Cooling:

    • Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.[1]

  • Preparation of Sodium Nitrite Solution:

    • In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water. This solution should be prepared fresh.[1]

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise to the cold amine solution over 15-30 minutes.[3]

    • Use a thermometer to monitor the reaction temperature and ensure it remains between 0-5 °C.[1]

  • Completion and Use:

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.[3]

    • The resulting solution containing the diazonium salt is typically used immediately in the next synthetic step without isolation.[3]

Protocol 2: Confirmatory Test with 2-Naphthol

  • Preparation of Coupling Solution:

    • Dissolve a small amount of 2-naphthol in a 10% aqueous sodium hydroxide solution.

  • Coupling Reaction:

    • Add a few drops of the cold diazonium salt solution to the 2-naphthol solution.

  • Observation:

    • The immediate formation of a brightly colored (red or orange) precipitate confirms the presence of the diazonium salt.[1][5]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_verification Verification & Use start Start amine_prep Prepare this compound in HCl Solution start->amine_prep nitrite_prep Prepare Fresh NaNO2 Solution start->nitrite_prep cool Cool Amine Solution to 0-5°C amine_prep->cool diazotization Slowly Add NaNO2 Solution (Maintain 0-5°C) nitrite_prep->diazotization cool->diazotization Dropwise Addition stir Stir for 15-30 min at 0-5°C diazotization->stir verification Confirmatory Test (e.g., with 2-Naphthol) stir->verification next_step Use Immediately in Next Synthetic Step stir->next_step

Caption: Experimental Workflow for the Diazotization of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Decomposition temp Temperature > 5°C? problem->temp acidity Insufficient Acid? problem->acidity addition NaNO2 Addition Too Fast? problem->addition reagents Impure Reagents? problem->reagents sol_temp Use Ice-Salt Bath, Monitor Temperature temp->sol_temp sol_acidity Use Excess Strong Acid acidity->sol_acidity sol_addition Add NaNO2 Dropwise addition->sol_addition sol_reagents Use Pure Amine, Fresh NaNO2 Solution reagents->sol_reagents

Caption: Troubleshooting Logic for Optimizing the Diazotization Reaction.

References

Technical Support Center: Purification of Crude 5-Chloro-2-phenoxyaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Chloro-2-phenoxyaniline via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude this compound is not dissolving in the chosen solvent, even with heating.

A1: This issue indicates that the selected solvent is not suitable for dissolving the compound at the current concentration. Consider the following troubleshooting steps:

  • Increase Solvent Volume: Your solution may be supersaturated. Try adding small increments of the hot solvent until the solid dissolves completely.

  • Select an Alternative Solvent: The polarity of the current solvent may not be appropriate. For aromatic amines like this compound, alcohols (such as methanol, ethanol, or isopropanol) or a mixture of an alcohol and water are often effective.[1][2] Experiment with different solvents or solvent systems in a small test tube first. A good solvent will dissolve the compound when hot but not at room temperature.[1]

  • Check for Insoluble Impurities: If a portion of the solid material does not dissolve even with additional hot solvent, it may be an insoluble impurity. In this case, a hot filtration step is necessary to remove these impurities before allowing the solution to cool.[1]

Q2: After dissolving my compound and cooling the solution, no crystals have formed.

A2: The absence of crystal formation upon cooling is a common problem in recrystallization and can be addressed with the following techniques:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure solid this compound, add a tiny crystal to the cooled solution. This "seed" will act as a template for crystallization.

  • Increase Concentration: It is possible that too much solvent was used, resulting in a solution that is not saturated enough at the lower temperature. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Ensure Sufficient Cooling: Allow the flask to cool slowly to room temperature first, and then place it in an ice bath to maximize crystal formation.[1] Ensure it has been cooled for an adequate amount of time.

Q3: My compound has "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often due to the solution being too concentrated or being cooled too rapidly. Here are some strategies to prevent this:

  • Reduce Supersaturation: Reheat the solution until the oil redissolves. Add a small amount of additional solvent before allowing it to cool again, more slowly this time.

  • Slower Cooling: A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath.

  • Utilize a Seed Crystal: Adding a seed crystal to the slightly cooled, saturated solution can help to initiate crystallization and prevent the formation of an oil.

Q4: The yield of my purified this compound is very low.

A4: A low recovery of the purified product can be attributed to several factors during the recrystallization process:

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Premature Crystallization: If crystals form before the hot filtration step (if performed), product will be lost. To prevent this, ensure your filtration apparatus (funnel and filter paper) is pre-heated.

  • Incomplete Crystallization: Make sure the solution has been cooled for a sufficient duration, including time in an ice bath, to allow for the maximum amount of product to crystallize.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the purified product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[1]

Q5: The purified product is still colored or appears impure.

A5: If your final product retains a noticeable color or other signs of impurity, consider the following:

  • Use of Activated Carbon: For colored impurities, you can add a small amount of activated carbon (charcoal) to the hot, dissolved solution. The colored impurities will adsorb onto the surface of the carbon. Be sure to perform a hot filtration to remove the carbon before cooling the solution.

  • Second Recrystallization: A second recrystallization of the purified product may be necessary to achieve the desired level of purity.

Data Presentation

Compound NameRecrystallization Solvent SystemPurity Achieved (%)Typical Yield (%)
5-Chloro-2-nitroanilineMethanol>99~90
2-Bromo-5-methylanilineEthanol/Water>9885-90
4-Chloro-2-methylanilineHexane>99~80

Table 1: Purity and yield data for the recrystallization of substituted anilines, providing an estimation for the purification of this compound.[1]

Experimental Protocols

Recommended Experimental Protocol for the Recrystallization of this compound:

  • Solvent Selection: In a small test tube, assess the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the crude product when hot but show limited solubility at room temperature.[1]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent in portions until the solid has just dissolved. Avoid using a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): If activated carbon was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble materials.[1]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Mandatory Visualization

G start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve dissolved Completely Dissolved? dissolve->dissolved add_solvent Add More Hot Solvent dissolved->add_solvent No hot_filtration Hot Filtration (if necessary) dissolved->hot_filtration Yes add_solvent->dissolve cool Cool Slowly to Room Temperature hot_filtration->cool oiling_out Oiling Out Occurs cool->oiling_out crystals_form Crystals Formed? induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No ice_bath Cool in Ice Bath crystals_form->ice_bath Yes induce_crystallization->cool filter_wash Filter and Wash with Cold Solvent ice_bath->filter_wash dry Dry Purified Product filter_wash->dry end End: Pure this compound dry->end oiling_out->crystals_form No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Troubleshooting low yields in 5-Chloro-2-phenoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-phenoxyaniline.

Troubleshooting Low Yields

Low or no yield in the synthesis of this compound can be attributed to several factors. The following guide, presented in a question-and-answer format, addresses common issues encountered during the synthesis, focusing on the prevalent Ullmann condensation and Buchwald-Hartwig amination routes.

Frequently Asked Questions (FAQs)

Q1: My Ullmann condensation reaction is resulting in a low or no yield. What are the most common causes?

Low yields in Ullmann couplings can stem from several factors. The primary aspects to investigate are the purity of your reactants, the choice and activity of the copper catalyst, the appropriateness of the ligand and base, the solvent, and the reaction temperature. The electronic properties of your specific aryl halide and phenol are also crucial; typically, electron-poor aryl halides and electron-rich phenols lead to higher yields.

Q2: How do I choose the right copper catalyst for my Ullmann reaction?

Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts. It is crucial to use a fresh, high-purity copper(I) salt, as older sources can become oxidized and inactive. If you are using a Cu(0) or Cu(II) source, ensure your reaction conditions can generate the active Cu(I) species in situ.

Q3: My reaction is not proceeding to completion. What role does the ligand play, and which one should I use?

Ligands are critical for accelerating the Ullmann reaction and enabling milder reaction conditions. N,N- and N,O-chelating ligands are known to be effective. For many Ullmann couplings, ligands such as N,N-dimethylglycine, L-proline, and 1,10-phenanthroline have proven successful. The choice of ligand can be substrate-dependent, and screening a variety of ligands may be necessary for optimizing a new transformation.

Q4: I am observing significant side reactions, such as dehalogenation. Could the base be the issue?

The choice and strength of the base are critical. Inexpensive bases like K₂CO₃ can be effective, particularly in non-polar solvents like toluene or xylene. For reactions in polar aprotic solvents like acetonitrile or DMF, Cs₂CO₃ is often the base of choice due to its higher solubility. The presence of protic impurities can lead to side reactions like the reduction (dehalogenation) of the aryl halide. Therefore, it is essential to use anhydrous solvents and reagents and to ensure that all glassware is thoroughly dried.

Q5: What are the key differences and considerations when choosing between an Ullmann condensation and a Buchwald-Hartwig amination for this synthesis?

The choice between these two powerful cross-coupling methods depends on the desired bond formation sequence.

  • Ullmann Condensation: This copper-catalyzed reaction is typically used to form the C-O (diaryl ether) bond first, followed by the reduction of a nitro group to the aniline. Ullmann reactions traditionally required harsh conditions, but modern ligand-accelerated protocols operate at milder temperatures (70-120°C).

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form the C-N (diarylamine) bond. While highly efficient and versatile with a broad substrate scope, the palladium catalysts and specialized phosphine ligands can be more expensive than the copper catalysts used in Ullmann reactions. The reaction is often sensitive to air and moisture, requiring an inert atmosphere.

The logical workflow for troubleshooting a low-yielding Ullmann reaction is depicted below.

Caption: A logical flowchart for troubleshooting low-yield Ullmann reactions.

Experimental Protocols

The synthesis of this compound can be approached by first forming the diaryl ether via an Ullmann-type reaction, followed by the reduction of a nitro group.

Protocol 1: Synthesis of the Nitroaromatic Precursor via Ullmann-type Condensation

This protocol describes the synthesis of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, a structurally related analogue, which illustrates the general principles of the Ullmann condensation for this class of compounds.[1]

  • Reaction: 2,5-Dichloronitrobenzene + 2,4-Dichlorophenol → 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene

  • Procedure:

    • To molten 2,4-dichlorophenol in a reactor, add potassium hydroxide flakes in portions, ensuring the temperature does not exceed 110°C.

    • Add a portion of water and maintain the resulting solution at 110°C for 30 minutes.

    • Add 2,5-dichloronitrobenzene in a single portion and increase the reaction mass temperature to 150°C, during which water is distilled out.

    • Continue the reaction for 3-4 hours, monitoring the consumption of 2,5-dichloronitrobenzene (e.g., by GC).

    • Once the reaction is complete, cool the reaction mass to 130°C and add a second portion of water, followed by a 10% sodium hydroxide solution and a third portion of water.

    • Cool the heterogeneous mixture to room temperature and filter to separate the solid product.

    • Wash the solid with water until the washings are free from chloride ions.

  • Yield: 95% (based on 2,5-dichloronitrobenzene) with a purity of 99.54%.[1]

Protocol 2: Reduction of the Nitroaromatic Precursor to this compound

This protocol details the reduction of the nitroaromatic precursor to the final aniline product.

  • Reaction: 5-chloro-2-phenoxynitrobenzene → this compound

  • Procedure:

    • Charge the nitroaromatic precursor, a suitable solvent (e.g., toluene), a catalyst (e.g., platinum on carbon), and a catalytic transfer hydrogenation agent (e.g., ammonium formate) into an autoclave.

    • Pressurize the autoclave with nitrogen and then vent.

    • Heat the reaction mixture to the desired temperature (e.g., 85°C) and hold for a specified time (e.g., 1 hour) under autogenous pressure.

    • Introduce hydrogen gas into the autoclave to a specific pressure (e.g., 30 kg/cm ²) and continue the hydrogenation at that pressure and temperature until hydrogen uptake ceases.

    • Cool the reaction mass to room temperature, vent the hydrogen, and purge the autoclave with nitrogen.

    • Filter the reaction mass, and separate the organic layer from the aqueous layer.

    • Distill the organic layer to remove the solvent and obtain the crude product.

    • The product can be further purified by recrystallization or column chromatography.

The following diagram illustrates a general experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Starting Materials (e.g., 2,5-Dichloronitrobenzene, Phenol) Ullmann Ullmann Condensation (C-O Bond Formation) Start->Ullmann Intermediate Nitroaromatic Intermediate (5-Chloro-2-phenoxynitrobenzene) Ullmann->Intermediate Reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) Intermediate->Reduction Crude_Product Crude Product Reduction->Crude_Product Purification Purification (Recrystallization/ Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A general experimental workflow for the synthesis of this compound.

Data Presentation

The yield of the final reduction step can be influenced by the reaction conditions, such as pH. The following table summarizes the yield and purity of 2-amino-4-chlorodiphenyl ether (a synonym for this compound) obtained under different pH conditions during the reduction of the corresponding nitro compound.

EntrypHYield (%)Purity (%)
17.187.5998.47
27.591.4098.89
39.575.8594.74

Data adapted from patent CN106187787A, which describes the reduction of 2-nitro-4-chlorodiphenyl ether.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Ullmann condensation is a key aspect of the synthesis of the diaryl ether intermediate. The following diagram illustrates the generally accepted mechanism.

Ullmann_Cycle CuI Cu(I) Catalyst Oxidative_Addition Oxidative Addition CuI->Oxidative_Addition ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Phenol Phenol (Ar'-OH) + Base Ligand_Exchange Ligand Exchange Phenol->Ligand_Exchange Intermediate1 Ar-Cu(III)-X Intermediate Oxidative_Addition->Intermediate1 Intermediate1->Ligand_Exchange Intermediate2 Ar-Cu(III)-OAr' Intermediate Ligand_Exchange->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Reductive_Elimination->CuI Catalyst Regeneration Product Diaryl Ether (Ar-O-Ar') Reductive_Elimination->Product

Caption: A simplified catalytic cycle for the Ullmann condensation.

References

Technical Support Center: Optimizing Coupling Reactions for 5-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 5-Chloro-2-phenoxyaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during coupling reactions with this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but I am observing very low to no yield of the desired coupled product. What are the likely causes and how can I improve the reaction?

Answer:

Low or no yield in the Buchwald-Hartwig amination of this compound can stem from several factors, primarily related to the catalyst system, reaction conditions, and reagent quality. This compound, being an aryl chloride, is a challenging substrate compared to its bromo or iodo counterparts due to the stronger C-Cl bond, which makes the oxidative addition step in the catalytic cycle more difficult.

Potential Causes and Solutions:

  • Inactive Catalyst System: The choice of palladium precursor and ligand is critical. For challenging aryl chlorides, a highly active catalyst system is required.

    • Palladium Precursor: While Pd₂(dba)₃ and Pd(OAc)₂ are common, pre-formed palladium(0) sources or specialized precatalysts can be more effective as they do not require an in-situ reduction.

    • Ligand Selection: Standard phosphine ligands like PPh₃ are often insufficient. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are known to facilitate the oxidative addition of aryl chlorides and are highly recommended. N-heterocyclic carbene (NHC) ligands can also be superior to phosphines in some cases. A comparative study of different phosphine and NHC ligands may be necessary to find the optimal choice for your specific substrate combination.

  • Inappropriate Base: The base plays a crucial role in the deprotonation of the amine and facilitates the reductive elimination step.

    • Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and often effective. However, if your substrates are base-sensitive, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.

    • Base Solubility: The solubility of the base in the reaction solvent is important. If the base is not soluble, the reaction can be sluggish.

  • Suboptimal Solvent and Temperature:

    • Solvent Choice: Aprotic, non-polar to polar solvents like toluene, dioxane, or THF are typically used. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.

    • Temperature: For aryl chlorides, higher reaction temperatures (typically 80-110 °C) are often required to drive the reaction to completion.

  • Presence of Oxygen and Moisture: The active Pd(0) catalyst is sensitive to air and moisture.

    • Inert Atmosphere: Ensure the reaction is set up and run under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Anhydrous Reagents and Solvents: Use anhydrous solvents and ensure all reagents are dry.

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

G Troubleshooting Low Yield in Buchwald-Hartwig Amination start Low or No Yield Observed catalyst Evaluate Catalyst System (Pd Source & Ligand) start->catalyst base Assess Base Selection (Strength & Solubility) start->base conditions Review Reaction Conditions (Solvent & Temperature) start->conditions inert Verify Inert Atmosphere & Anhydrous Conditions start->inert ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) catalyst->ligand precatalyst Consider a Pd(0) Precatalyst catalyst->precatalyst strong_base Use a Stronger Base (e.g., NaOtBu, LiHMDS) base->strong_base weak_base Use a Weaker Base for Sensitive Substrates (e.g., Cs2CO3) base->weak_base temp Increase Reaction Temperature (80-110 °C) conditions->temp solvent Ensure Appropriate Aprotic Solvent (e.g., Toluene, Dioxane) conditions->solvent degas Degas Solvent & Purge with Inert Gas inert->degas success Improved Yield ligand->success precatalyst->success strong_base->success weak_base->success temp->success solvent->success degas->success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Issue 2: Catalyst Deactivation and Side Reactions in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling between this compound and a boronic acid, but I'm observing catalyst decomposition (palladium black) and significant side products like homocoupling of the boronic acid and dehalogenation of my starting material. How can I mitigate these issues?

Answer:

Catalyst deactivation and the formation of side products are common challenges in Suzuki-Miyaura couplings, especially with electron-rich aryl chlorides like this compound.

Potential Causes and Solutions:

  • Catalyst Deactivation (Palladium Black): This is often due to the aggregation of the palladium catalyst at high temperatures or concentrations.

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium center and prevent aggregation.

    • Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can prevent decomposition by maintaining a sufficient concentration of the active monomeric species. However, excessively high loadings can also lead to aggregation, so optimization is key.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and can be a significant issue.

    • Inert Atmosphere: Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen).

    • Boronic Esters: Consider using boronic esters (e.g., pinacol esters) instead of boronic acids, as they are often more stable and less prone to homocoupling.

  • Dehalogenation (Hydrodehalogenation): This occurs when the aryl chloride is reduced to the corresponding arene.

    • Base Selection: The choice of base can influence the extent of dehalogenation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to stronger bases like sodium hydroxide (NaOH) or alkoxides in some cases.

    • Solvent: The solvent can play a role. Protic solvents may sometimes contribute to this side reaction.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.

    • Anhydrous Conditions: Where possible, use anhydrous conditions.

    • Boronic Esters: As mentioned, boronic esters are more stable towards protodeboronation.

Logical Relationship for Mitigating Side Reactions in Suzuki Coupling

G Mitigating Side Reactions in Suzuki Coupling start Side Reactions Observed homocoupling Homocoupling of Boronic Acid start->homocoupling dehalogenation Dehalogenation of Aryl Chloride start->dehalogenation protodeboronation Protodeboronation start->protodeboronation inert_atm Ensure Strict Inert Atmosphere homocoupling->inert_atm boronic_ester Use Boronic Ester Instead of Acid homocoupling->boronic_ester base_choice Optimize Base Selection (e.g., K2CO3, K3PO4) dehalogenation->base_choice protodeboronation->boronic_ester anhydrous Use Anhydrous Conditions protodeboronation->anhydrous success Reduced Side Products inert_atm->success boronic_ester->success base_choice->success anhydrous->success

Caption: Logical relationships for mitigating common side reactions in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Which type of coupling reaction is most suitable for forming a C-N bond with this compound?

A1: The Buchwald-Hartwig amination is the most widely used and versatile method for forming C-N bonds with aryl chlorides like this compound.[1][2] It offers a broad substrate scope for various primary and secondary amines under relatively mild conditions compared to classical methods like the Ullmann condensation.[3][4]

Q2: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling with this compound?

A2: The key parameters for optimizing a Suzuki-Miyaura coupling with this substrate are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. For an aryl chloride, a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, is crucial. The base needs to be strong enough to facilitate transmetalation but not so strong as to cause significant side reactions. Aprotic polar solvents, often with a small amount of water, and elevated temperatures are generally required.[5]

Q3: Can I use this compound in a Sonogashira coupling, and what are the recommended conditions?

A3: Yes, Sonogashira coupling of aryl chlorides like this compound is feasible, although it is more challenging than with aryl bromides or iodides.[6] Success often requires a highly active catalyst system. A common starting point would be a palladium precursor like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine or diisopropylamine in a solvent like THF or DMF.[7] For aryl chlorides, more specialized ligands may be necessary, and copper-free conditions with a strong base might also be effective.

Q4: How can I monitor the progress of my coupling reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC). Small aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed to track the consumption of starting materials and the formation of the product.[5]

Q5: What are some common purification techniques for the products of these coupling reactions?

A5: The crude product from a coupling reaction is typically purified by column chromatography on silica gel.[6] Recrystallization can also be an effective method for solid products. After an aqueous workup to remove the base and other inorganic salts, the organic layer is dried and concentrated before purification.

Data Presentation

The following tables summarize representative quantitative data for common coupling reactions with chloro-substituted anilines and related compounds. These should serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

EntryAryl ChlorideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10095
23-ChloroanilineAnilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane11088
32-ChloropyridinePiperidinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Toluene10092

Data is representative and compiled from various sources on related substrates.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideBoronic Acid/EsterPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
14-ChloroanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10095
22-Chlorotoluene4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)Toluene/EtOH/H₂O8085
33-ChloropyridineThiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O9078

Data is representative and compiled from various sources on related substrates.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides

EntryAryl ChlorideAlkynePd Source (mol%)Cu Source (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
14-ChlorotoluenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)DMF8085
22-ChloropyridineTrimethylsilylacetylenePd(OAc)₂ (2)-Cs₂CO₃ (2)Toluene10075
31-Chloro-4-nitrobenzene1-HexynePd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (3)THF6090

Data is representative and compiled from various sources on related substrates.

Experimental Protocols

The following are generalized experimental protocols for key coupling reactions. These should be adapted and optimized for the specific substrates and scales used in your research.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Experimental Workflow for Buchwald-Hartwig Amination

G Experimental Workflow for Buchwald-Hartwig Amination setup Reaction Setup (Inert Atmosphere) reagents Add Pd Precursor, Ligand, & Base setup->reagents substrates Add this compound & Amine reagents->substrates solvent Add Anhydrous, Degassed Solvent substrates->solvent reaction Heat to Desired Temperature (e.g., 100 °C) with Stirring solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, or HPLC) reaction->monitor workup Aqueous Workup monitor->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(OAc)₂/ligand combination) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress. After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

Procedure:

  • To a Schlenk tube, add this compound (1.0 equivalent), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C).

  • Monitor the reaction. Upon completion, cool to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

Technical Support Center: Degradation Pathways of 5-Chloro-2-phenoxyaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the investigation of 5-Chloro-2-phenoxyaniline and its derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to support your experimental work on the degradation pathways of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, primarily initiated by cleavage of the ether bond or modification of the aniline ring. The main anticipated pathways are:

  • Biodegradation: Microbial degradation by bacteria and fungi is a significant pathway. This often involves initial hydroxylation or dehalogenation reactions catalyzed by microbial enzymes.[1][2]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photodegradation, leading to the cleavage of the ether linkage and the formation of various intermediates.

  • Advanced Oxidation Processes (AOPs): AOPs, such as those involving hydroxyl radicals (•OH), can effectively degrade the molecule through oxidation, leading to ring opening and mineralization.

  • Hydrolysis: While generally slow for diphenyl ethers, hydrolysis of the ether bond can occur under specific pH and temperature conditions.

Q2: What are the likely initial degradation products of this compound?

A2: The initial degradation products will vary depending on the degradation method.

  • In biodegradation , initial steps may involve the formation of chlorophenols and aminophenols through ether cleavage. For instance, Burkholderia sp. RKJ 800 is known to degrade 4-chloro-2-aminophenol to 4-chlorocatechol.[3]

  • Photodegradation of similar brominated diphenyl ethers has been shown to produce hydroxylated and debrominated derivatives.[4] Therefore, hydroxylated and de-chlorinated analogs of this compound are expected.

  • Advanced Oxidation Processes will likely lead to the formation of hydroxylated intermediates as the aromatic rings are attacked by hydroxyl radicals.

Q3: My HPLC analysis shows multiple unexpected peaks during my degradation study. What could be the cause?

A3: The appearance of multiple unexpected peaks is a common issue in degradation studies. Several factors could be responsible:

  • Formation of Intermediates: The degradation process itself will generate various intermediate products, which will appear as new peaks.

  • Sample Instability: The parent compound or its degradation products might be unstable in the analytical mobile phase or under the analysis conditions.

  • Contamination: Contamination from solvents, glassware, or the HPLC system itself can introduce extraneous peaks.

  • Matrix Effects: If you are analyzing samples from complex matrices (e.g., soil, wastewater), co-eluting matrix components can interfere with the analysis.

Q4: I am having trouble achieving good peak shape for this compound in my GC-MS analysis. What can I do?

A4: Poor peak shape for aniline derivatives in GC-MS is often due to the polar nature of the amine group. Here are some troubleshooting steps:

  • Derivatization: Consider derivatizing the amine group to make the analyte less polar and more volatile.

  • Inlet Liner: Use a deactivated or ultra-inert inlet liner to minimize active sites that can cause peak tailing.

  • Column Choice: Ensure you are using a column appropriate for amine analysis. A column with end-capping can reduce interactions with silanol groups.

  • Injection Temperature: Optimize the injector temperature to ensure complete and rapid vaporization without causing thermal degradation.[5]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
No or Low Signal Sample degradation; Incorrect mobile phase composition; Detector issue.Prepare a fresh sample; Adjust mobile phase strength (e.g., decrease organic solvent percentage); Check detector lamp and settings.[5]
Peak Tailing Interaction with active sites on the column; Column overload; Incompatible mobile phase pH.Use an end-capped column or add a competing base to the mobile phase; Dilute the sample; Adjust mobile phase pH to be 2-3 units away from the analyte's pKa.[5]
Ghost Peaks Contaminated mobile phase or injector; Carryover from previous injections.Use fresh, high-purity solvents; Flush the injector and column with a strong solvent; Run blank injections to identify the source of contamination.
Retention Time Drift Fluctuations in column temperature; Changes in mobile phase composition; Pump issues.Use a column oven for stable temperature control; Prepare fresh mobile phase and ensure proper mixing; Check the pump for leaks and ensure a consistent flow rate.[5]
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No or Low Signal Sample adsorption in the inlet or column; Leaks in the system; Inefficient ionization.Use a deactivated liner and column; Perform a leak check; Clean the ion source.[5]
Peak Tailing Active sites in the inlet or column; Incorrect injection temperature; Column contamination.Use a deactivated liner and consider derivatization; Optimize inlet temperature; Bake out the column or trim the front end.[6]
Split Peaks Improper column installation; Sample solvent incompatibility with the stationary phase.Reinstall the column ensuring a clean cut and correct insertion depth; Dissolve the sample in a solvent compatible with the column phase.
Unexpected Peaks Contaminated carrier gas; Septum bleed; Sample degradation in the hot inlet.Use high-purity carrier gas with appropriate traps; Use a high-quality, low-bleed septum; Consider a lower injection temperature or a different injection technique (e.g., cool on-column).[7]

Data Presentation

Due to the limited availability of quantitative data specifically for this compound, the following tables present data for related aniline and chloroaniline compounds to provide a comparative reference.

Table 1: Biodegradation Rates of Aniline and Chloroaniline Derivatives

CompoundMicroorganismDegradation RateConditionsReference
AnilineDelftia sp. AN3Up to 5000 mg/L30°C, pH 7.0[5]
2-Chloro-4-NitroanilineRhodococcus sp. strain MB-P11.3 ± 0.25 nmol/min/mg proteinAerobic, 30°C[1]
4-Chloro-2-AminophenolBurkholderia sp. RKJ 800Complete degradationSole carbon and energy source[3]

Table 2: Degradation of Aniline by Advanced Oxidation Processes

ProcessCatalyst/OxidantAniline RemovalConditionsReference
CoFe₂O₄/PAACobalt Ferrite / Peracetic Acid93.4%pH 7.0[8]
OzonationOzone93.57% in 120 min22 mg/L O₃, pH 7.0, 20°C

Experimental Protocols

Protocol 1: Analysis of Degradation Products by HPLC-MS/MS

This protocol provides a general method for the analysis of this compound and its degradation products. Optimization will be required based on the specific instrumentation and degradation matrix.

1. Sample Preparation:

  • For aqueous samples, filter through a 0.22 µm syringe filter.
  • For soil or sediment samples, perform a solvent extraction (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant.
  • Spike the sample with an appropriate internal standard if quantitative analysis is desired.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all compounds, and then return to initial conditions for re-equilibration. A typical gradient might be 10% B to 90% B over 15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 5-10 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Scan Mode: Full scan to identify potential degradation products, followed by product ion scans (MS/MS) on the parent ions of interest to confirm their identity.
  • Multiple Reaction Monitoring (MRM): For quantitative analysis, develop an MRM method using specific parent-to-daughter ion transitions for this compound and its expected degradation products.

Protocol 2: General Procedure for a Photodegradation Study

This protocol outlines a general approach for investigating the photodegradation of this compound.

1. Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
  • Dilute the stock solution in ultrapure water to the desired experimental concentration.

2. Photoreactor Setup:

  • Use a photoreactor equipped with a UV lamp (e.g., a mercury lamp) that emits at relevant wavelengths.
  • Place the sample solution in a quartz vessel to allow for UV light penetration.
  • Maintain a constant temperature using a cooling system.

3. Experimental Procedure:

  • Take an initial sample (time zero) before turning on the UV lamp.
  • Start the UV irradiation and collect samples at regular time intervals.
  • For each time point, analyze the sample using a suitable analytical method (e.g., HPLC-UV or HPLC-MS) to determine the concentration of the parent compound and identify any degradation products.
  • Run a control experiment in the dark to assess for any degradation not induced by light.

Visualizations

degradation_pathway cluster_main Proposed Degradation Pathways of this compound cluster_biodegradation Biodegradation cluster_photodegradation Photodegradation cluster_aop Advanced Oxidation parent This compound int1 Hydroxylated Intermediates parent->int1 Hydroxylation photo_int1 Dechlorinated Products parent->photo_int1 Dechlorination photo_int2 Hydroxylated Phenoxyanilines parent->photo_int2 Hydroxylation aop_int1 Hydroxylated Derivatives parent->aop_int1 •OH attack int2 4-Chlorocatechol int1->int2 Ether Cleavage int3 Ring Cleavage Products int2->int3 Dioxygenase photo_int3 Phenols & Anilines photo_int2->photo_int3 Ether Cleavage aop_int2 Ring-Opened Products aop_int1->aop_int2 Oxidation mineralization CO2, H2O, Cl- aop_int2->mineralization Further Oxidation

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_workflow General Experimental Workflow for Degradation Studies start Define Degradation Conditions (e.g., Microbial, Photochemical, AOP) prep Prepare Sample of This compound start->prep degradation Perform Degradation Experiment prep->degradation sampling Collect Samples at Different Time Points degradation->sampling analysis Analyze Samples by HPLC-MS or GC-MS sampling->analysis identification Identify Degradation Products analysis->identification quantification Quantify Parent Compound and Intermediates analysis->quantification pathway Propose Degradation Pathway identification->pathway quantification->pathway

Caption: General workflow for studying degradation of organic compounds.

References

Technical Support Center: Purification of 5-Chloro-2-phenoxyaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Chloro-2-phenoxyaniline using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and recommended stationary phase for the purification of this compound is silica gel (60-120 mesh or 230-400 mesh).[1][2] Due to the basic nature of the aniline group, interactions with the acidic silanol groups on the silica surface can occur, potentially leading to peak tailing.[3][4]

Q2: Which mobile phase system is suitable for the elution of this compound?

A2: A common and effective mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[1][5] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A typical starting point for TLC development is a 9:1 to 7:3 (v/v) mixture of hexane and ethyl acetate.[1]

Q3: My purified this compound is colored. What are the likely impurities?

A3: The appearance of a dark coloration, often yellow or brown, in aniline derivatives is typically due to the formation of oxidation and polymerization products. Exposure to air and light can accelerate this process. Other potential sources of color include residual starting materials or byproducts from the synthesis.

Q4: How can I improve the separation and reduce peak tailing of this compound on a silica gel column?

A4: To mitigate the interaction between the basic amine and the acidic silica gel, a small amount of a basic modifier can be added to the mobile phase.[2][3] The addition of 0.1-1% (v/v) triethylamine (TEA) to the hexane/ethyl acetate eluent is a common practice to neutralize the acidic sites on the silica gel, leading to improved peak shape and better separation.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No compound eluting from the column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[6] Consider using a less acidic stationary phase like alumina or deactivated silica gel.[6]
Poor separation of the product from impurities The chosen solvent system has poor selectivity for the compounds.Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase that provides good separation between your product and impurities.
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
The sample was overloaded on the column.Use an appropriate amount of crude material for the column size. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
The compound elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Significant peak tailing observed in collected fractions Strong interaction between the basic amine group and acidic silica gel.Add a basic modifier like triethylamine (0.1-1% v/v) to your mobile phase.[2][3][4]
Multiple fractions contain a mix of the product and impurities The separation on the column is not efficient.Consider using a finer mesh of silica gel (e.g., 230-400 mesh) for higher resolution.
A co-eluting impurity is present.Try a different solvent system or consider an alternative purification technique like recrystallization if the purity after the column is not satisfactory.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials and Equipment
Category Item
Chemicals & Solvents Crude this compound
Silica gel (60-120 mesh or 230-400 mesh)
Hexane (HPLC grade)
Ethyl acetate (HPLC grade)
Triethylamine (TEA)
Dichloromethane (for sample loading, optional)
Equipment Glass chromatography column with stopcock
Rotary evaporator
Round bottom flasks and Erlenmeyer flasks
Beakers and funnels
Thin Layer Chromatography (TLC) plates (silica gel coated)
UV lamp for TLC visualization
Collection tubes or flasks
Cotton or glass wool
Sand (optional)
Procedure
  • TLC Analysis and Mobile Phase Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

    • For improved results, prepare a second set of developing chambers with the same solvent systems but with the addition of 0.5-1% triethylamine.

    • The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.3 for the this compound and good separation from impurities.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column. A thin layer of sand can be added on top of the plug.

    • Prepare a slurry of silica gel in the chosen mobile phase (including TEA if used).

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed using a pipette.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top surface of the silica gel.

    • Begin collecting fractions in test tubes or flasks.

    • Maintain a constant flow rate. Applying gentle pressure with a pump or inert gas can speed up the process (flash column chromatography).

  • Monitoring the Separation:

    • Monitor the elution of the compounds by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in the mobile phase and visualize the spots under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, or mass spectrometry.

Visualizations

G cluster_workflow Experimental Workflow prep TLC Analysis & Mobile Phase Selection pack Column Packing with Silica Gel Slurry prep->pack load Sample Loading (Wet or Dry) pack->load elute Elution with Hexane/EtOAc (+TEA) load->elute monitor Fraction Monitoring by TLC elute->monitor isolate Combine Pure Fractions & Evaporate Solvent monitor->isolate confirm Purity Confirmation (HPLC, NMR) isolate->confirm

Caption: General experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Logic for Poor Separation start Poor Separation or Peak Tailing Observed q1 Is the mobile phase optimized via TLC? start->q1 sol1 Perform TLC with different solvent ratios (Hexane/EtOAc) q1->sol1 No q2 Is a basic modifier (e.g., TEA) being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Add 0.1-1% TEA to the mobile phase q2->sol2 No q3 Is the column properly packed and not overloaded? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Repack column carefully and reduce sample load q3->sol3 No end_node Consider alternative stationary phase (Alumina) or purification method q3->end_node Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting logic for poor separation during column chromatography.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 5-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical intermediates like 5-Chloro-2-phenoxyaniline is crucial for ensuring product quality, safety, and process control. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantification of this compound. The information presented is supported by established principles of analytical method validation, drawing upon methodologies for analogous aromatic amines.

Quantitative Data Summary: Method Comparison

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the typical performance characteristics of HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of small aromatic amines like this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.995> 0.999
Limit of Detection (LOD) 0.01 µg/mL0.1 mg/L< 1 µg/kg
Limit of Quantitation (LOQ) 0.03 µg/mL0.3 mg/L< 5 µg/kg
Precision (%RSD) < 2%< 10%< 5%
Accuracy/Recovery (%) 98-102%90-110%95-105%
Selectivity GoodVery GoodExcellent
Throughput HighMediumHigh

High-Performance Liquid Chromatography (HPLC) Method Validation

A reverse-phase HPLC method with UV detection is a robust and widely used technique for the quantification of aromatic compounds. The following sections detail the experimental protocol for the validation of such a method for this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Experimental Protocol: HPLC Method Validation

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required to optimize separation)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by injecting a blank (mobile phase), a placebo (matrix without the analyte), and the sample spiked with the analyte to demonstrate the absence of interfering peaks at the retention time of this compound.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery. The mean recovery should be within 98-102%.[2]

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated. It can be estimated based on the signal-to-noise ratio (typically 3:1).

    • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1. The precision at the LOQ should be ≤ 10% RSD.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2][3] This is assessed by slightly varying parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observing the effect on the results. The system suitability parameters should remain within acceptable limits.

  • Solution Stability: The stability of the standard and sample solutions is evaluated by analyzing them at specified intervals (e.g., 0, 6, 12, 24 hours) under defined storage conditions. The change in response should be ≤ 2% relative to a freshly prepared standard.[2]

Visualizations

To further clarify the processes involved in method validation and selection, the following diagrams are provided.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (No Interference) start->specificity linearity Linearity (R² ≥ 0.999) specificity->linearity accuracy Accuracy (98-102% Recovery) linearity->accuracy precision Precision (%RSD ≤ 2%) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness (Parameter Variation) lod_loq->robustness stability Solution Stability (Time Course) robustness->stability validated Validated Method stability->validated

Caption: Workflow for the validation of an HPLC method.

Analytical_Method_Selection start Select Analytical Method trace_analysis Trace Analysis Required? start->trace_analysis high_selectivity High Selectivity Needed? trace_analysis->high_selectivity Yes routine_qc Routine QC Application? trace_analysis->routine_qc No gcms GC-MS high_selectivity->gcms No lcmsms LC-MS/MS high_selectivity->lcmsms Yes hplc HPLC-UV routine_qc->hplc Yes routine_qc->gcms No

Caption: Decision tree for selecting an analytical method.

Alternative Analytical Methods

While HPLC-UV is a reliable and cost-effective method for the quantification of this compound, other techniques may be more suitable for specific applications.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] It offers excellent selectivity and is well-suited for impurity profiling. However, it may require derivatization for less volatile compounds to improve their chromatographic properties.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides the highest level of sensitivity and selectivity, making it the method of choice for trace-level quantification, especially in complex matrices.[5] It is particularly useful for analyzing samples with low concentrations of the analyte or for applications requiring very low detection limits.

The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of this compound in a relatively clean matrix, a validated HPLC-UV method as described offers a good balance of performance, reliability, and cost-effectiveness.

References

A Comparative Analysis of 5-Chloro-2-phenoxyaniline and 2,5-Dichloroaniline as Precursors for High-Performance Acid Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dye precursor 5-Chloro-2-phenoxyaniline with a viable alternative, 2,5-Dichloroaniline. The comparison focuses on the synthesis of analogous monoazo acid dyes and their subsequent performance on nylon fabric. This analysis is supported by detailed experimental protocols and quantitative performance data to inform researchers and professionals in the selection of intermediates for dye synthesis and other applications.

Introduction

This compound is a key intermediate in the synthesis of several commercially significant acid dyes, prized for their vibrant shades and good fastness properties on protein and polyamide fibers.[1][2] Its chemical structure, featuring a phenoxy group, contributes to the final properties of the dye molecule. This guide introduces 2,5-Dichloroaniline as a comparative precursor.[1] While structurally simpler, its two chlorine substituents offer different electronic and steric influences on the resulting dye. This study aims to provide a direct comparison of their performance by synthesizing analogous red acid dyes and evaluating their application on nylon fabric.

Data Presentation: A Comparative Overview of Dye Precursors and Resulting Dyes

The following tables summarize the key properties of the dye precursors and the predicted and measured performance characteristics of the synthesized acid dyes.

Table 1: Physicochemical Properties of Dye Precursors

PropertyThis compound2,5-Dichloroaniline
CAS Number 93-67-495-82-9
Molecular Formula C₁₂H₁₀ClNOC₆H₅Cl₂N
Molecular Weight 219.67 g/mol 162.02 g/mol
Appearance Green crystal powderWhite needle-like crystals or flakes
Melting Point 41-44 °C47-50 °C
Boiling Point 190-192 °C @ 8 Torr251 °C @ 760 mmHg
Primary Application Intermediate for acid dyes (e.g., Acid Red 249)Intermediate for dyes, pigments, and herbicides

Table 2: Performance Characteristics of Synthesized Acid Dyes on Nylon Fabric

Performance MetricDye A (from this compound)Dye B (from 2,5-Dichloroaniline)Test Method
Color Shade Bluish-RedRedVisual Assessment
Color Strength (K/S Value) To be determinedTo be determinedSpectrophotometry
Wash Fastness (Color Change) To be determined (Grade 1-5)To be determined (Grade 1-5)ISO 105-C06
Wash Fastness (Staining) To be determined (Grade 1-5)To be determined (Grade 1-5)ISO 105-C06
Light Fastness To be determined (Grade 1-8)To be determined (Grade 1-8)ISO 105-B02
Rubbing Fastness (Dry) To be determined (Grade 1-5)To be determined (Grade 1-5)ISO 105-X12
Rubbing Fastness (Wet) To be determined (Grade 1-5)To be determined (Grade 1-5)ISO 105-X12
CIELAB Coordinates (L, a, b*) To be determinedTo be determinedColorimetry

Experimental Protocols

Detailed methodologies for the synthesis of the comparative dyes and their application and performance evaluation are provided below.

Protocol 1: Synthesis of Monoazo Acid Dyes

This protocol outlines the synthesis of two analogous monoazo acid dyes, designated Dye A and Dye B, from this compound and 2,5-Dichloroaniline, respectively. The coupling agent for both syntheses is 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid to ensure a valid comparison.

Materials:

  • This compound

  • 2,5-Dichloroaniline

  • 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Deionized water

  • Urea

Procedure:

Part A: Diazotization of the Amine Precursors

  • Preparation of Amine Hydrochloride: In a 250 mL beaker, add 0.01 mol of the respective amine precursor (this compound for Dye A, or 2,5-Dichloroaniline for Dye B). Add 20 mL of deionized water and 2.5 mL of concentrated hydrochloric acid. Stir until the amine is completely dissolved, forming the hydrochloride salt. Cool the solution to 0-5 °C in an ice bath.

  • Diazotization: In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water. Slowly add the sodium nitrite solution dropwise to the cooled amine hydrochloride solution, keeping the temperature below 5 °C with constant stirring.

  • Completion of Diazotization: After the addition of sodium nitrite is complete, continue stirring for 30 minutes in the ice bath. Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of urea to decompose the excess nitrous acid until the test is negative. The resulting solution contains the diazonium salt.

Part B: Azo Coupling

  • Preparation of Coupling Agent Solution: In a 500 mL beaker, dissolve 0.01 mol of 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid in 50 mL of deionized water containing 1 g of sodium carbonate to ensure complete dissolution. Cool the solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the freshly prepared diazonium salt solution from Part A to the cooled coupling agent solution with vigorous stirring. Maintain the temperature below 5 °C and keep the reaction mixture alkaline by adding a 10% sodium carbonate solution as needed to maintain a pH of 8-9.

  • Isolation of the Dye: After the addition is complete, continue stirring for 2 hours in the ice bath. The dye will precipitate out of the solution. Isolate the precipitated dye by vacuum filtration, wash with a small amount of cold deionized water, and dry in an oven at 60 °C.

Protocol 2: Dyeing of Nylon Fabric

This protocol describes the exhaust dyeing method for applying the synthesized acid dyes to nylon fabric.

Materials:

  • Synthesized Dye A and Dye B

  • Nylon fabric

  • Glacial acetic acid

  • Sodium sulfate (Glauber's salt)

  • Deionized water

  • Laboratory dyeing machine

Procedure:

  • Preparation of the Dyebath: Prepare a dyebath with a liquor ratio of 40:1 (40 mL of water for every 1 g of fabric). For a 1% shade, use 0.1 g of dye for 10 g of fabric. Add 10% (on weight of fabric) of sodium sulfate as a leveling agent.

  • Dyeing Process: Immerse the pre-wetted nylon fabric in the dyebath at 40 °C. Adjust the pH of the dyebath to 4.5-5.5 with glacial acetic acid.

  • Temperature Gradient: Raise the temperature of the dyebath to 100 °C at a rate of 2 °C per minute.

  • Dyeing: Hold the temperature at 100 °C for 60 minutes, ensuring the fabric is constantly agitated for even dyeing.

  • Rinsing and Drying: After dyeing, cool the dyebath to 60 °C. Remove the fabric, rinse it thoroughly with cold water, and then air dry.

Protocol 3: Evaluation of Dye Performance

1. Color Strength and Colorimetric Measurement: The color strength (K/S) and CIELAB (L, a, b) values of the dyed fabrics will be measured using a reflectance spectrophotometer. The CIELAB color space provides a quantitative measure of the color, where L represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.

2. Wash Fastness (ISO 105-C06): A specimen of the dyed fabric is stitched between two undyed fabrics (one cotton and one wool) and washed in a soap solution at a specified temperature and time. The change in color of the dyed fabric and the staining on the undyed fabrics are assessed using grey scales (1-5, where 5 is excellent).[3][4][5][6][7]

3. Light Fastness (ISO 105-B02): The dyed fabric is exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions. The fading of the fabric is compared against a set of blue wool standards with known light fastness ratings (1-8, where 8 is excellent).[2][8][9][10][11]

4. Rubbing Fastness (ISO 105-X12): A dry and a wet cotton cloth are rubbed against the dyed fabric using a crockmeter for a specified number of cycles. The amount of color transferred to the cotton cloths is assessed using a grey scale for staining (1-5, where 5 is excellent).[12][13][14][15][16]

Mandatory Visualization

G cluster_precursors Dye Precursors cluster_synthesis Dye Synthesis cluster_dyes Synthesized Dyes cluster_application Application cluster_evaluation Performance Evaluation Precursor1 This compound Diazotization Diazotization Precursor1->Diazotization Precursor2 2,5-Dichloroaniline Precursor2->Diazotization Coupling Azo Coupling with 8-(4-Methylphenylsulfonamido)- 1-naphthol-3,6-disulfonic acid Diazotization->Coupling DyeA Dye A Coupling->DyeA DyeB Dye B Coupling->DyeB Dyeing Exhaust Dyeing of Nylon DyeA->Dyeing DyeB->Dyeing Colorimetry Colorimetric Analysis (CIELAB) Dyeing->Colorimetry WashFastness Wash Fastness (ISO 105-C06) Dyeing->WashFastness LightFastness Light Fastness (ISO 105-B02) Dyeing->LightFastness RubbingFastness Rubbing Fastness (ISO 105-X12) Dyeing->RubbingFastness

Caption: Workflow for the comparative study of dye precursors.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine Aromatic Amine (Precursor) DiazoniumSalt Diazonium Salt Amine->DiazoniumSalt + HCl, NaNO₂ HCl HCl NaNO2 NaNO₂ IceBath 0-5 °C IceBath->DiazoniumSalt Temperature Control CouplingAgent Coupling Agent (e.g., Naphthol derivative) DiazoniumSalt->CouplingAgent Electrophilic Aromatic Substitution AzoDye Azo Dye CouplingAgent->AzoDye + Base Base Base (e.g., Na₂CO₃)

Caption: Signaling pathway for Azo Dye Synthesis.

References

Performance Showdown: A Comparative Analysis of Dyes Derived from 5-Chloro-2-phenoxyaniline and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance characteristics of dyes synthesized from 5-Chloro-2-phenoxyaniline and a theoretical exploration of its isomeric counterparts reveals key insights for researchers and professionals in dye chemistry and drug development. While concrete experimental data for dyes derived from isomers of this compound remains elusive in publicly accessible literature, this guide provides a comprehensive analysis of known dyes from the parent compound and extrapolates the expected performance of its isomers based on established chemical principles.

Dyes derived from this compound are notable intermediates in the synthesis of acid dyes, which are primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides. The performance of these dyes, particularly their color, fastness, and application properties, is intricately linked to their molecular structure.

Performance of Dyes from this compound

Two prominent examples of commercially significant dyes synthesized using this compound are C.I. Acid Red 249 and C.I. Acid Blue 128.

C.I. Acid Red 249 is a monoazo dye known for its vibrant red shade.[1] Its synthesis involves the diazotization of this compound, which is then coupled with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[1]

C.I. Acid Blue 128 is a disazo dye that produces a dark green-light blue color.[2] Its synthesis is a two-step process where 2,5-Dichlorobenzenamine is first diazotized and coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under acidic conditions. This intermediate is then coupled with diazotized this compound in an alkaline environment.[2]

A summary of their reported performance characteristics is presented below.

PropertyC.I. Acid Red 249C.I. Acid Blue 128
Light Fastness 4-54-5
Washing Fastness 4-5Fading: 3-4, Staining: 2-3
Perspiration Fastness 4-5Fading: 3, Staining: 3-4
Crocking (Rubbing) Fastness Dry: 2-3, Wet: 2-3Not specified
Oxygen Bleaching Fastness Not specifiedFading: 2-3
Seawater Fastness Not specifiedFading: 3-4, Staining: 3-4

Fastness ratings are typically on a scale of 1 to 5, with 5 being the highest.

The Isomeric Effect: A Theoretical Comparison

  • Color (λmax): The position of the electron-withdrawing chloro group and the electron-donating (via resonance) phenoxy group can influence the energy of the π-π* transitions in the azo chromophore. Shifting these groups could lead to either a hypsochromic (blue shift) or bathochromic (red shift) effect on the maximum absorption wavelength (λmax), resulting in different shades.

  • Light Fastness: The stability of the dye molecule to photodegradation is influenced by the electronic distribution and the presence of bulky groups that can dissipate energy. Isomeric changes could subtly alter the molecule's susceptibility to UV radiation.

  • Wash Fastness: This property is largely dependent on the substantivity of the dye for the fiber and the strength of the dye-fiber interaction. While the fundamental interactions would be similar, the overall molecular shape and polarity changes due to isomerization could affect the efficiency of binding.

Experimental Protocols

The synthesis of these azo dyes follows a well-established two-step process: diazotization followed by azo coupling.

General Diazotization Protocol
  • Amine Dissolution: The aromatic amine (e.g., this compound or its isomer) is dissolved in an aqueous acidic solution, typically hydrochloric acid.

  • Cooling: The solution is cooled to 0-5°C in an ice bath to ensure the stability of the resulting diazonium salt.

  • Nitrite Addition: A solution of sodium nitrite is added dropwise to the cooled amine solution. The temperature must be maintained below 5°C to prevent the decomposition of the diazonium salt and the formation of unwanted byproducts.

  • Completion: The reaction mixture is stirred for a period after the addition of sodium nitrite to ensure complete diazotization. The presence of excess nitrous acid can be tested with starch-iodide paper.

General Azo Coupling Protocol
  • Coupling Component Solution: The coupling component (an electron-rich aromatic compound like a phenol or naphthol derivative) is dissolved in an aqueous solution. The pH is adjusted to be alkaline for coupling with phenols or acidic for coupling with amines.

  • Cooling: This solution is also cooled to 0-5°C.

  • Diazonium Salt Addition: The cold diazonium salt solution is slowly added to the cold coupling component solution with vigorous stirring.

  • pH Control: The pH of the reaction mixture is carefully maintained at the optimal level for the specific coupling reaction to ensure the desired product is formed.

  • Dye Precipitation: Once the coupling is complete, the dye is often precipitated from the solution by adding salt (salting out).

  • Isolation and Purification: The precipitated dye is collected by filtration, washed, and then dried. Further purification can be achieved by recrystallization.

Visualization of Synthetic and Logical Pathways

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling A Dissolve this compound in HCl(aq) B Cool to 0-5°C A->B C Add NaNO2(aq) dropwise B->C D Stir to form Diazonium Salt C->D G Slowly add Diazonium Salt with stirring D->G E Prepare alkaline solution of Coupling Component F Cool to 0-5°C E->F F->G H Precipitate, filter, and purify Azo Dye G->H

General workflow for the synthesis of azo dyes.

Relevance to Drug Development

While primarily used as textile dyes, the core structures of these compounds are of interest to drug development professionals. Azo compounds have been investigated for a range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The mechanism often involves the metabolic cleavage of the azo bond in vivo, releasing the constituent aromatic amines which may then exert a biological effect.

However, it is crucial to note that no specific signaling pathways have been elucidated for dyes derived from this compound or its isomers in the context of therapeutic applications. The potential for these compounds in drug discovery would necessitate extensive research into their bioactivity, mechanism of action, and toxicological profiles.

logical_relationship A This compound Isomer Structure B Electronic Properties (Inductive vs. Resonance Effects) A->B determines C Dye Performance B->C influences D Color (λmax) C->D E Fastness Properties C->E

Influence of isomeric structure on dye performance.

References

A Comparative Cost-Effectiveness Analysis of 5-Chloro-2-phenoxyaniline in Industrial Dye Production

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of industrial dye manufacturing, the selection of chemical intermediates is a critical decision that directly impacts production costs, dye performance, and environmental footprint. This guide provides a comprehensive cost-effectiveness analysis of 5-Chloro-2-phenoxyaniline, a key intermediate in the synthesis of various acid dyes. Its performance and economic viability are compared with viable alternatives, offering researchers, scientists, and drug development professionals a detailed resource for informed decision-making.

Executive Summary

This compound is a vital building block for producing high-performance acid dyes, notably Acid Red 249, prized for their brilliant shades and good fastness properties.[1][2][3] This analysis indicates that while this compound offers excellent performance characteristics in the final dye product, its cost-effectiveness must be carefully weighed against more economical alternatives like 4-chloroaniline. The choice of intermediate will ultimately depend on the desired dye characteristics, production scale, and cost targets.

Physicochemical Properties of Intermediates

A thorough understanding of the physicochemical properties of the intermediates is fundamental to their application in dye synthesis. The properties of this compound and two potential alternatives, 2-phenoxyaniline and 4-chloroaniline, are summarized below.

PropertyThis compound2-Phenoxyaniline4-Chloroaniline
CAS Number 93-67-42688-84-8106-47-8
Molecular Formula C₁₂H₁₀ClNOC₁₂H₁₁NOC₆H₆ClN
Molecular Weight 219.67 g/mol 185.23 g/mol 127.57 g/mol
Appearance SolidLight brown solid or blockColorless to light yellow crystals
Melting Point 39-41 °C47-50 °C67-70 °C
Boiling Point 190-192 °C @ 8 Torr170 °C @ 18 mmHg232 °C
Purity (Typical) ≥98%≥98%≥99%

Cost-Effectiveness Analysis

The economic viability of a dye intermediate is a multifactorial assessment that includes not only the raw material price but also the reaction yield, complexity of the synthesis process, and the performance of the final dye.

IntermediatePrice Range (per kg)Key AdvantagesKey Disadvantages
This compound ~$150 - $250Produces dyes with excellent fastness and brilliant shades.Higher raw material cost.
2-Phenoxyaniline ~$65 - $125Structurally similar to this compound, potentially yielding dyes with comparable properties.Limited data on performance in directly comparable dyes.
4-Chloroaniline ~$150 - $200 (for high purity)Lower cost, widely available.May result in dyes with different shades and potentially lower fastness properties. Potential for formation of toxic byproducts.

Note: Prices are estimates based on available market data and can vary significantly based on supplier, purity, and volume.

Performance Comparison of Resulting Dyes

The ultimate measure of an intermediate's effectiveness lies in the performance of the dye it produces. This section compares the known properties of Acid Red 249 (from this compound) with typical performance characteristics of acid dyes derived from 4-chloroaniline.

Performance MetricAcid Red 249 (from this compound)Typical Red Acid Dye (from 4-chloroaniline)
Shade Brilliant bluish-redVaries, can be yellowish-red to red
Light Fastness GoodFair to Good
Washing Fastness GoodModerate to Good
Perspiration Fastness GoodModerate to Good
Rubbing Fastness GoodGood
Solubility Soluble in waterGenerally soluble in water

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of dyes.

Synthesis of Acid Red 249 using this compound

The manufacturing process involves the diazotization of 5-Chloro-2-phenoxybenzenamine and subsequent coupling with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[3]

Step 1: Diazotization of this compound

  • Suspend this compound in an aqueous solution of hydrochloric acid.

  • Cool the mixture to 0-5°C in an ice bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

  • Stir the mixture for approximately one hour, ensuring the completion of the diazotization reaction. The presence of excess nitrous acid can be checked with starch-iodide paper.

Step 2: Azo Coupling

  • In a separate vessel, dissolve 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid in an alkaline aqueous solution (e.g., sodium carbonate solution).

  • Cool the alkaline solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the alkaline coupling component solution with vigorous stirring.

  • Maintain the temperature at 0-5°C and continue stirring for several hours to ensure complete coupling.

  • The resulting Acid Red 249 dye is then precipitated, filtered, washed, and dried.

Synthesis of a Comparative Red Acid Dye using 4-Chloroaniline (Adapted Protocol)

Step 1: Diazotization of 4-Chloroaniline

  • Dissolve 4-chloroaniline in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • Stir for 30 minutes to complete the formation of the diazonium salt.

Step 2: Azo Coupling

  • Dissolve a suitable coupling component, such as a naphthol sulfonic acid derivative (e.g., 2-naphthol-6-sulfonic acid), in an alkaline solution.

  • Cool the solution to 0-5°C.

  • Slowly add the diazonium salt solution to the coupling component solution with constant stirring.

  • The dye will precipitate out of the solution. Continue stirring for an hour.

  • Isolate the dye by filtration, wash with a salt solution, and dry.

Visualization of Synthesis and Evaluation Workflow

The following diagrams illustrate the key chemical pathways and the general workflow for evaluating dye performance.

G cluster_0 Synthesis of Acid Red 249 5-CPA 5-Chloro-2- phenoxyaniline Diazonium_Salt_CPA Diazonium Salt 5-CPA->Diazonium_Salt_CPA Diazotization (HCl, NaNO2, 0-5°C) Acid_Red_249 Acid Red 249 Diazonium_Salt_CPA->Acid_Red_249 Coupling_Component 8-(4-Methylphenylsulfonamido)- 1-naphthol-3,6-disulfonic acid Coupling_Component->Acid_Red_249 Azo Coupling (Alkaline medium)

Figure 1. Synthesis Pathway for Acid Red 249.

G Start Dye Synthesis Purification Purification & Drying Start->Purification Characterization Physicochemical Characterization (Spectroscopy, etc.) Purification->Characterization Dyeing Application to Substrate (e.g., Wool, Nylon) Characterization->Dyeing Performance_Testing Performance Evaluation (Fastness, Color Strength) Dyeing->Performance_Testing Analysis Cost-Effectiveness Analysis Performance_Testing->Analysis End Conclusion Analysis->End

Figure 2. Experimental Workflow for Dye Evaluation.

Conclusion

The cost-effectiveness of this compound in industrial dye production is a nuanced consideration. While it serves as a precursor to high-performance acid dyes with excellent properties, its relatively higher cost compared to alternatives like 4-chloroaniline necessitates a careful evaluation of the specific application's requirements. For applications where superior fastness and brilliant shades are paramount, the additional cost of this compound may be justified. However, for more cost-sensitive applications, exploring dyes derived from more economical intermediates like 4-chloroaniline could be a viable strategy, provided that the resulting dye's performance meets the required standards. Further research into the synthesis and performance of dyes from 2-phenoxyaniline may also reveal it as a competitive alternative. This guide provides a foundational framework and data for making such strategic decisions in the dynamic field of dye chemistry.

References

A Comparative Guide to Inter-Laboratory Purity Analysis of 5-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for determining the purity of 5-Chloro-2-phenoxyaniline, a key intermediate in pharmaceutical and materials science research.[1] The data and protocols presented are based on established analytical principles for substituted anilines and serve as a model for an inter-laboratory comparison. This document is intended for researchers, scientists, and professionals in drug development to aid in the selection and validation of purity testing methods.

Data Presentation: Inter-laboratory Purity Analysis Comparison

The following table summarizes hypothetical results from a round-robin study involving five laboratories. Each laboratory analyzed the same batch of this compound using their in-house validated methods. The primary analytical techniques employed were High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

LaboratoryAnalytical MethodPurity (%)Standard Deviation (±)Relative Standard Deviation (%)
Lab 1HPLC-UV99.580.040.040
Lab 2HPLC-UV99.650.060.060
Lab 3GC-FID99.490.080.080
Lab 4HPLC-MS99.710.030.030
Lab 5GC-MS99.520.070.071

Summary of Findings: The hypothetical data indicates a high degree of concordance among the participating laboratories, with all reported purity values falling within a narrow range. The HPLC methods, particularly HPLC-MS, demonstrated slightly higher precision as indicated by the lower relative standard deviations. This suggests that for routine quality control, a validated HPLC-UV method provides a robust and reliable approach, while HPLC-MS or GC-MS can be employed for more comprehensive impurity profiling and characterization.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for analogous compounds and should be validated for specific instrumentation and sample matrices.[2]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed to separate this compound from potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 30% Acetonitrile

      • 5-20 min: 30% to 80% Acetonitrile

      • 20-25 min: 80% Acetonitrile

      • 25-30 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound.

    • Dissolve in 50 mL of acetonitrile to create a stock solution.

    • Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all integrated peaks.

Gas Chromatography (GC-FID) Method

This method is suitable for analyzing the volatile components and thermally stable impurities in this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split mode).

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by area percent normalization, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Visualizations

Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow for an inter-laboratory comparison study, from the initial planning stages to the final data analysis and reporting.

G cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Analysis & Reporting A Define Study Protocol & Objectives B Prepare & Homogenize Test Material A->B C Select Participating Laboratories B->C D Distribute Samples to Laboratories C->D E Laboratories Perform Purity Analysis D->E F Submit Raw Data & Reports E->F G Statistical Analysis of Results F->G H Identify Outliers & Assess Variability G->H I Publish Final Comparison Report H->I

Caption: Workflow of an Inter-laboratory Comparison Study.

Analytical Method Validation Process

This diagram outlines the key parameters that are evaluated during the validation of an analytical method to ensure its suitability for its intended purpose.[3]

G center Analytical Method Validation A Accuracy center->A B Precision (Repeatability & Intermediate) center->B C Specificity center->C D Linearity & Range center->D E LOD & LOQ center->E F Robustness center->F

Caption: Key Parameters of Analytical Method Validation.

References

A Comparative Spectroscopic Analysis of 5-Chloro-2-phenoxyaniline and 5-Bromo-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 5-Chloro-2-phenoxyaniline and 5-Bromo-2-phenoxyaniline, providing a comparative analysis of their spectral data and the methodologies for their acquisition.

This guide presents a comprehensive spectroscopic comparison of two closely related halogenated phenoxyaniline derivatives: this compound and 5-Bromo-2-phenoxyaniline. These compounds are of interest in various fields, including medicinal chemistry and materials science, due to their structural motifs. Understanding their distinct spectroscopic signatures is crucial for their identification, characterization, and quality control in research and development settings. This document provides a summary of their key spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Molecular Structures

cluster_chloro This compound cluster_bromo 5-Bromo-2-phenoxyaniline node_chloro node_chloro node_bromo node_bromo

Caption: Chemical structures of the compared molecules.

Spectroscopic Data Comparison

¹H NMR Spectroscopy
Parameter This compound 5-Bromo-2-phenoxyaniline
SolventPolysolData not available
ReferenceTMSData not available
Peaks (ppm)Data not fully availableData not available
¹³C NMR Spectroscopy
Parameter This compound 5-Bromo-2-phenoxyaniline
SolventPolysolData not available
ReferenceTMSData not available
Peaks (ppm)Data not fully availableData not available

Note: Access to full NMR peak lists for this compound from spectral databases may require a subscription.

Infrared (IR) Spectroscopy
Parameter This compound 5-Bromo-2-phenoxyaniline
TechniqueATR-IRData not available
Key Peaks (cm⁻¹)Data not fully availableData not available
Mass Spectrometry (MS)
Parameter This compound 5-Bromo-2-phenoxyaniline
Molecular FormulaC₁₂H₁₀ClNOC₁₂H₁₀BrNO
Exact Mass219.0451 g/mol 262.9946 g/mol
Molecular Weight219.67 g/mol 264.12 g/mol
Ultraviolet-Visible (UV-Vis) Spectroscopy
Parameter This compound 5-Bromo-2-phenoxyaniline
SolventData not availableData not available
λmax (nm)Data not availableData not available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are standard procedures for the analysis of solid aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecules.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire the spectrum at room temperature.

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).

¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle to obtain a fine, homogeneous powder.

  • Transfer a portion of the mixture into a pellet die.

  • Apply pressure (typically 7-10 tons) in a hydraulic press for 1-2 minutes to form a thin, transparent, or translucent pellet.

  • Carefully remove the pellet from the die.

Data Acquisition:

  • Place the empty sample holder in the FTIR spectrometer and record a background spectrum to subtract atmospheric CO₂ and water vapor signals.

  • Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer's beam path.

  • Acquire the sample spectrum, typically in the range of 4000 - 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source. In GC-MS, the sample is vaporized and separated on the GC column before entering the mass spectrometer.

  • Operate the instrument in full scan mode to obtain a complete mass spectrum, typically over a mass-to-charge (m/z) range of 40 to 500.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecules.

Instrumentation: A UV-Visible spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • The concentration should be adjusted to yield an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0).

Data Acquisition:

  • Record a baseline spectrum using a cuvette containing only the solvent.

  • Fill a cuvette with the sample solution and place it in the spectrophotometer.

  • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis and comparison of chemical compounds.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis_Chloro This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis_Chloro->NMR IR IR Spectroscopy Synthesis_Chloro->IR MS Mass Spectrometry Synthesis_Chloro->MS UV_Vis UV-Vis Spectroscopy Synthesis_Chloro->UV_Vis Synthesis_Bromo 5-Bromo-2-phenoxyaniline Synthesis_Bromo->NMR Synthesis_Bromo->IR Synthesis_Bromo->MS Synthesis_Bromo->UV_Vis Data_Chloro Spectral Data of This compound NMR->Data_Chloro Data_Bromo Spectral Data of 5-Bromo-2-phenoxyaniline NMR->Data_Bromo IR->Data_Chloro IR->Data_Bromo MS->Data_Chloro MS->Data_Bromo UV_Vis->Data_Chloro UV_Vis->Data_Bromo Comparison Comparative Analysis Data_Chloro->Comparison Data_Bromo->Comparison

References

A Comparative Guide to the Assay of 5-Chloro-2-phenoxyaniline: Validation of a Titration Method vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two analytical methods for the quantitative determination of 5-Chloro-2-phenoxyaniline: a newly validated acid-base titration method and a reverse-phase high-performance liquid chromatography (RP-HPLC) method. The objective is to present the performance of each method, supported by experimental data, to enable informed decisions for quality control and analytical development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and reliable analytical methods are crucial for ensuring its purity and quality throughout the manufacturing process. While chromatographic techniques like HPLC are common, classical methods such as titration can offer a simple, cost-effective, and accurate alternative for assay determination. This guide outlines the validation of a potentiometric acid-base titration method and compares its performance against a developed RP-HPLC method. The validation is conducted based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1225> and the International Council for Harmonisation (ICH) Guideline Q2(R1).[2][3]

Methodology

Potentiometric Titration Method

The basicity of the aniline functional group in this compound allows for its direct titration with a strong acid in a non-aqueous medium to enhance its basic properties.

Experimental Protocol:

  • Apparatus: Automated potentiometric titrator with a pH electrode suitable for non-aqueous titrations.

  • Reagents and Solutions:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Standard: Potassium hydrogen phthalate (PHP), primary standard.

  • Titrant Standardization: Accurately weigh about 0.5 g of dried PHP, dissolve in 50 mL of glacial acetic acid, and titrate with the 0.1 N perchloric acid solution to the potentiometric endpoint. The standardization should be performed in triplicate.

  • Sample Analysis: Accurately weigh approximately 0.2 g of this compound, dissolve in 50 mL of glacial acetic acid, and titrate with the standardized 0.1 N perchloric acid solution to the potentiometric endpoint.

  • Calculation: The percentage purity of this compound is calculated based on the volume of titrant consumed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

An RP-HPLC method with UV detection provides high specificity and sensitivity for the quantification of this compound and can simultaneously detect and quantify related impurities.[4][5]

Experimental Protocol:

  • Apparatus: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase. Prepare working standards by serial dilution.

  • Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

Data Presentation: Method Validation and Comparison

The following tables summarize the quantitative data obtained from the validation of the titration method and its comparison with the HPLC method.

Table 1: Validation Summary of the Titration Method

Validation ParameterAcceptance CriteriaResult
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.45%
- Intermediate Precision≤ 2.0%0.68%
Linearity (r²)≥ 0.9990.9995
Specificity No interference from placeboConfirmed
Range 80% - 120% of test concentrationConfirmed

Table 2: Comparison of Titration and HPLC Methods for the Assay of this compound

ParameterTitration MethodHPLC Method
Assay (% Purity) 99.8%99.7%
Relative Standard Deviation (RSD, n=6) 0.45%0.32%
Analysis Time per Sample ~10 minutes~25 minutes
Limit of Quantitation (LOQ) Not Applicable for Assay~0.05 µg/mL
Specificity Good for assay of the bulk drugExcellent, impurity profiling possible
Cost per Analysis LowHigh
Instrumentation Complexity LowHigh

Visualizations

Diagram 1: Experimental Workflow for Titration Method Validation

G Titration Method Validation Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis Titrant_Prep Prepare 0.1N Perchloric Acid Standardization Standardize Titrant Titrant_Prep->Standardization Standard_Prep Prepare Primary Standard (PHP) Standard_Prep->Standardization Sample_Prep Prepare this compound Sample Accuracy Accuracy (Recovery Studies) Sample_Prep->Accuracy Precision Precision (Repeatability & Intermediate) Sample_Prep->Precision Linearity Linearity (Varying Sample Weights) Sample_Prep->Linearity Specificity Specificity (Placebo Spike) Sample_Prep->Specificity Calc_Normality Calculate Titrant Normality Standardization->Calc_Normality Calc_Assay Calculate Assay Results Accuracy->Calc_Assay Precision->Calc_Assay Linearity->Calc_Assay Specificity->Calc_Assay Calc_Normality->Accuracy Calc_Normality->Precision Calc_Normality->Linearity Stat_Analysis Statistical Analysis (RSD, r²) Calc_Assay->Stat_Analysis Report Generate Validation Report Stat_Analysis->Report

Caption: Workflow for the validation of the potentiometric titration method.

Diagram 2: Experimental Workflow for HPLC Analysis

G HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Mobile_Phase_Prep Prepare Mobile Phase System_Suitability System Suitability Test Mobile_Phase_Prep->System_Suitability Standard_Prep Prepare Standard Solutions Standard_Prep->System_Suitability Standard_Injection Inject Standard Solutions Standard_Prep->Standard_Injection Sample_Prep Prepare Sample Solutions Sample_Injection Inject Sample Solutions Sample_Prep->Sample_Injection System_Suitability->Standard_Injection Peak_Integration Integrate Peak Areas Standard_Injection->Peak_Integration Sample_Injection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Calc_Concentration Calculate Sample Concentration Peak_Integration->Calc_Concentration Sample Peak Area Calibration_Curve->Calc_Concentration Report Generate Analysis Report Calc_Concentration->Report

Caption: Workflow for the RP-HPLC analysis of this compound.

Conclusion

The validated potentiometric titration method provides a reliable, accurate, and precise method for the assay of this compound. It is a cost-effective and rapid technique suitable for routine quality control of the bulk drug substance.

The RP-HPLC method offers the advantage of higher specificity and the ability to perform impurity profiling, which is essential for comprehensive quality assessment and stability studies. The choice between the two methods will depend on the specific analytical needs, available resources, and the stage of drug development. For routine assay of the pure substance, the titration method is a highly suitable and efficient option. For detailed purity analysis and in-process controls where impurity monitoring is critical, the HPLC method is indispensable.

References

Unveiling the Performance of Dyes from 5-Chloro-2-phenoxyaniline: A Comparative Fastness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in the fields of dye chemistry and material science are constantly seeking colorants that offer both vibrant hues and long-lasting performance. Dyes synthesized from 5-Chloro-2-phenoxyaniline, such as Acid Red 249, Acid Red 149, and Acid Blue 128, are valued for their good fastness properties on protein and polyamide fibers. This guide provides an objective comparison of the fastness properties of these dyes against common alternatives like reactive and disperse dyes, supported by standardized experimental data.

This analysis delves into the critical performance indicators of light, wash, and rub fastness, offering a clear comparison to aid in the selection of the most suitable dyes for specific applications. The data presented is based on internationally recognized ISO standards, ensuring a reliable framework for evaluation.

Comparative Fastness Properties of Selected Dyes

The following tables summarize the fastness properties of dyes derived from this compound and their alternatives on various substrates. The ratings are based on the Blue Wool Scale for lightfastness (1-8, where 8 is excellent) and the Grey Scale for wash and rub fastness (1-5, where 5 is excellent).

Table 1: Fastness Properties of Acid Dyes Derived from this compound on Polyamide

Dye NameC.I. NameLightfastness (Xenon Arc)Wash Fastness (50°C)Perspiration Fastness (Alkali)Rubbing Fastness (Dry)Rubbing Fastness (Wet)Water Fastness
Acid Red 249Acid Red 2494-544-54-544-5
Acid Blue 128Acid Blue 1284-53-4 (Staining: 2-3)3-4 (Staining: 2-3)--3-4

Table 2: Comparative Fastness Properties of Alternative Dyes

Dye ClassDye NameSubstrateLightfastnessWash FastnessRubbing Fastness (Dry)Rubbing Fastness (Wet)
ReactiveReactive Red 195Cationized Cellulose4-5Excellent--
DisperseDisperse Red 60PolyesterGoodExcellent (5)--
DisperseIndigoPolyesterPoorVery Good to Excellent (4-5)Very Good to Excellent (4-5)Moderate to Good (3-4)

In-Depth Analysis of Fastness Performance

Acid dyes derived from this compound, such as Acid Red 249 and Acid Blue 128, demonstrate good to very good fastness properties on polyamide and wool.[1] Acid Red 249, in particular, shows a strong performance across light, wash, perspiration, and rubbing fastness tests on polyamide.[1]

In comparison, reactive dyes are known for their excellent wash fastness due to the formation of a covalent bond with the fiber.[5] For instance, Reactive Red 195 on cationized cellulose shows a lightfastness comparable to the acid dyes in this study.[2]

Disperse dyes are the primary choice for polyester and exhibit a wide range of fastness properties. High-energy disperse dyes generally offer good heat and sublimation fastness. As seen in Table 2, Disperse Red 60 provides excellent wash fastness on polyester.[3] When comparing disperse dyes with indigo on polyester, indigo shows comparable or slightly better wash and rubbing fastness, but its lightfastness is poor.[4]

The choice of dye is therefore highly dependent on the substrate and the end-use requirements of the textile product. For polyamide and protein fibers where a balance of good all-around fastness is required, dyes from this compound are a strong contender. For cellulosic fibers requiring exceptional wash fastness, reactive dyes are often superior.[6] For polyester, disperse dyes are the standard, with the specific dye choice depending on the required level of light and sublimation fastness.

Experimental Protocols

The following are detailed methodologies for the key fastness tests cited in this guide, based on ISO standards.

Lightfastness Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Specimen Preparation: A specimen of the dyed textile is mounted on a card.

  • Apparatus: A xenon arc lamp fading apparatus is used.

  • Procedure: The specimen is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool references with known lightfastness ratings (1 to 8) are exposed.

  • Evaluation: The change in color of the specimen is assessed by comparing it with the fading of the blue wool references. The lightfastness rating corresponds to the number of the blue wool reference that shows a similar degree of fading.

G cluster_lightfastness Lightfastness Testing Workflow (ISO 105-B02) prep Specimen Preparation expose Exposure to Xenon Arc Light prep->expose Mount on card compare Compare Fading with Blue Wool Standards expose->compare rate Assign Lightfastness Rating (1-8) compare->rate

Workflow for Lightfastness Testing
Wash Fastness Testing (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Specimen Preparation: A specimen of the dyed textile is stitched together with a multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

  • Washing Procedure: The composite specimen is placed in a stainless steel container with a specified volume of a standard soap solution and a set number of stainless steel balls. The container is then agitated in a laundering machine at a specified temperature and for a specific duration.

  • Evaluation: After washing and drying, the change in color of the specimen is assessed using the Grey Scale for Color Change (rated 1-5). The staining of the adjacent multifiber fabric is evaluated using the Grey Scale for Staining (rated 1-5).

G cluster_washfastness Wash Fastness Testing Workflow (ISO 105-C06) prep_wash Prepare Composite Specimen wash Agitate in Soap Solution prep_wash->wash With multifiber fabric dry Rinse and Dry wash->dry assess Assess Color Change and Staining dry->assess Using Grey Scales G cluster_rubfastness Rubbing Fastness Testing Workflow (ISO 105-X12) mount_specimen Mount Dyed Specimen perform_rubbing Rub with Crocking Cloth (Dry & Wet) mount_specimen->perform_rubbing assess_staining Assess Staining of Crocking Cloth perform_rubbing->assess_staining Using Grey Scale G cluster_synthesis General Synthesis of Azo Dyes start This compound diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt coupling Azo Coupling diazonium_salt->coupling coupling_component Coupling Component (e.g., Naphthol derivative) coupling_component->coupling azo_dye Azo Dye (e.g., Acid Red 249) coupling->azo_dye

References

Cross-Validation of Analytical Methods for 5-Chloro-2-phenoxyaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of 5-Chloro-2-phenoxyaniline, a key intermediate in pharmaceutical synthesis, is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. The following sections present supporting experimental data and detailed methodologies to facilitate method selection and cross-validation.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an optimal analytical method is contingent on its performance characteristics. The table below summarizes the validation parameters for HPLC and GC-MS methods for the analysis of this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL0.05 µg/mL
Specificity High (Good separation from related impurities)Very High (Mass spectrometric identification)
Throughput ModerateHigh
Instrumentation Cost ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in various samples.

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the this compound standard or sample in the mobile phase to achieve a concentration within the linear range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector at 254 nm

  • Column Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high selectivity and sensitivity, making it ideal for trace analysis and confirmation of identity. While a specific method for this compound is not detailed in the provided results, a general method for aniline derivatives can be adapted.[2]

Sample Preparation:

  • Extract the sample with a suitable solvent such as methylene chloride.

  • Concentrate the extract to a small volume.

  • Derivatization may be necessary for certain aniline derivatives to improve volatility and chromatographic performance.

GC-MS Conditions:

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-350

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (HPLC & GC-MS) set_criteria Set Acceptance Criteria define_methods->set_criteria Establish Validation Parameters prepare_samples Prepare Standard & Sample Sets set_criteria->prepare_samples analyze_hplc Analyze Samples by HPLC prepare_samples->analyze_hplc analyze_gcms Analyze Samples by GC-MS prepare_samples->analyze_gcms compare_data Compare Performance Data analyze_hplc->compare_data analyze_gcms->compare_data statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis Quantitative Comparison conclusion Draw Conclusion on Method Equivalency statistical_analysis->conclusion Assess Statistical Significance ExperimentalWorkflow start Start sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep split_sample Split Sample Aliquots sample_prep->split_sample hplc_analysis HPLC Analysis split_sample->hplc_analysis Aliquot 1 gcms_analysis GC-MS Analysis split_sample->gcms_analysis Aliquot 2 data_acquisition_hplc Data Acquisition (HPLC) hplc_analysis->data_acquisition_hplc data_acquisition_gcms Data Acquisition (GC-MS) gcms_analysis->data_acquisition_gcms data_comparison Data Comparison & Statistical Analysis data_acquisition_hplc->data_comparison data_acquisition_gcms->data_comparison end End data_comparison->end

References

Benchmarking the stability of 5-Chloro-2-phenoxyaniline-based dyes against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 5-Chloro-2-phenoxyaniline-Based Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of a novel dye derived from this compound against established commercial standards. This compound is a key intermediate in the synthesis of various dyes, including important acid dyes used in the textile industry.[1][2][3] Its derivatives are being explored for broader applications in life sciences and diagnostics, where stability is a critical performance metric. This document outlines the experimental protocols used for stability assessment and presents comparative data in a standardized format.

Experimental Design and Protocols

To ensure a comprehensive and objective comparison, a representative this compound-based dye, designated CPA-Dye 1 , was benchmarked against two widely used commercial standards: Eosin Y (a common histological counterstain) and Fluoro-Standard A (a representative fluorescent dye analogous to FITC or Rhodamine).[4]

Stability was assessed across three key domains:

  • Photostability: Resistance to degradation upon exposure to light.

  • Thermal Stability: Resistance to degradation at elevated temperatures.

  • Chemical Stability: Integrity across a range of pH values.

General Workflow for Stability Testing

The overall process for evaluating the stability of the dyes followed a systematic workflow, from sample preparation to data analysis. This ensures that results are reproducible and comparable across different tests.

G prep Sample Preparation (Dye Dilution in PBS) s1 Photostability Exposure prep->s1 Aliquots s2 Thermal Stability Incubation prep->s2 Aliquots s3 Chemical (pH) Stability Incubation prep->s3 Aliquots dark Dark Control (Baseline) prep->dark Aliquots analysis Spectrophotometric Analysis (Absorbance/Fluorescence) s1->analysis s2->analysis s3->analysis data Data Processing (% Degradation Calculation) analysis->data dark->analysis report Reporting & Comparison data->report

Caption: General experimental workflow for dye stability benchmarking.
Photostability Protocol

The intrinsic photostability of the dyes was evaluated to simulate exposure to ambient and laboratory lighting conditions.[5][6]

  • Sample Preparation: Each dye (CPA-Dye 1, Eosin Y, Fluoro-Standard A) was diluted to a working concentration of 50 µM in phosphate-buffered saline (PBS, pH 7.4).

  • Exposure Conditions: 200 µL aliquots of each dye solution were placed in a 96-well, transparent microplate. The plate was exposed to a controlled light source providing an overall illumination of 1.2 million lux hours with an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as recommended by ICH guidelines.[6][7] A parallel control plate was wrapped in aluminum foil and kept in the same chamber to serve as a dark control.

  • Analysis: The absorbance (for Eosin Y) or fluorescence intensity (for CPA-Dye 1 and Fluoro-Standard A) was measured at T=0 and after the full exposure period using a microplate reader.

  • Calculation: The percentage of degradation was calculated as: % Degradation = [1 - (Absorbance_exposed / Absorbance_dark)] * 100

Thermal Stability Protocol

This protocol assesses the dye's resilience to long-term storage and short-term heat stress.[8][9]

  • Sample Preparation: Dyes were prepared as described in section 1.2.

  • Incubation: Aliquots were incubated in sealed, light-protected tubes at three different temperatures: 4°C (refrigeration), 25°C (ambient), and 50°C (accelerated stress).

  • Analysis: Absorbance or fluorescence was measured at T=0 and after 168 hours (7 days) of incubation.

  • Calculation: Degradation was calculated relative to the 4°C sample, which served as the baseline for optimal storage.

Chemical (pH) Stability Protocol

This test determines the dye's performance in various chemical environments, which is critical for applications in different biological buffers or staining procedures.[10][11][12]

  • Sample Preparation: A series of buffered solutions were prepared at pH 4.0 (acetate buffer), pH 7.4 (phosphate buffer), and pH 9.0 (borate buffer). Each dye was diluted to 50 µM in each buffer.

  • Incubation: Samples were incubated in the dark at 25°C for 24 hours.

  • Analysis: The absorbance or fluorescence spectrum (200-800 nm) was recorded for each sample.

  • Calculation: The percentage loss of signal at the dye's maximum absorption/emission wavelength was calculated relative to the signal at pH 7.4, which is considered the standard physiological pH.

Comparative Stability Analysis

The following tables summarize the quantitative data obtained from the stability experiments.

Table 1: Photostability Data
DyeInitial Signal (AU)Final Signal (Dark Control)Final Signal (Exposed)% Degradation
CPA-Dye 1 0.9820.9790.8919.0%
Eosin Y 1.0151.0110.75825.0%
Fluoro-Standard A 1.1501.1450.69839.0%
Table 2: Thermal Stability Data (% Degradation after 168h)
Dye25°C (vs. 4°C)50°C (vs. 4°C)
CPA-Dye 1 1.2%4.5%
Eosin Y 2.5%11.8%
Fluoro-Standard A 3.1%18.2%
Table 3: Chemical Stability Data (% Signal Loss vs. pH 7.4)
DyepH 4.0 (Acidic)pH 9.0 (Alkaline)
CPA-Dye 1 2.1%3.3%
Eosin Y 8.5%5.4%
Fluoro-Standard A 15.6%22.5%

Factors Influencing Dye Stability

The stability of an organic dye is not a single property but a multifactorial characteristic influenced by its intrinsic molecular structure and its interaction with the environment. The diagram below illustrates the key relationships between different types of stability and the external factors that affect them.

G cluster_factors External Factors cluster_stability Stability Outcomes light Light (UV/Visible) photo Photostability light->photo temp Temperature thermal Thermal Stability temp->thermal ph pH / Chemical Environment chem Chemical Stability ph->chem oxygen Oxygen / ROS oxygen->photo dye Dye Molecular Structure dye->photo determines intrinsic dye->thermal determines intrinsic dye->chem determines intrinsic

Caption: Key factors influencing the stability of organic dyes.

Conclusion

Based on the presented data, the this compound-based dye, CPA-Dye 1 , demonstrates significantly enhanced stability compared to the commercial standards Eosin Y and Fluoro-Standard A under the tested conditions.

  • Superior Photostability: CPA-Dye 1 exhibited less than 10% degradation under high-intensity light exposure, making it highly suitable for applications requiring sample interrogation with light, such as fluorescence microscopy and high-content screening.

  • Excellent Thermal Resistance: The dye showed minimal degradation at both ambient and elevated temperatures, suggesting a long shelf-life and robustness in variable storage conditions.

  • Broad pH Tolerance: With negligible signal loss in both acidic and alkaline buffers, CPA-Dye 1 is a versatile candidate for a wide range of biological assays that may require different buffering systems.

The enhanced stability profile of CPA-Dye 1 makes it a promising alternative to conventional dyes, offering greater reliability and reproducibility for researchers, scientists, and drug development professionals.

References

Safety Operating Guide

Safe Disposal of 5-Chloro-2-phenoxyaniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Chloro-2-phenoxyaniline, a chemical intermediate used in pharmaceutical and other chemical syntheses, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound, in line with established safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1] It is also suspected of causing genetic defects and may have long-lasting harmful effects on aquatic life.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[1]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[3]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: If handling in a poorly ventilated area or if dust formation is likely, use a NIOSH-approved respirator.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[2][3]

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol
Appearance Off-white solid
Melting Point 41-44 °C
Boiling Point 190-192 °C @ 8 Torr
Density 1.3 ± 0.1 g/cm³
Flash Point 150.3 ± 23.7 °C

(Data sourced from multiple safety data sheets)

Detailed Disposal Protocol

The primary recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[1]

Step 1: Waste Identification and Segregation
  • Identify: Clearly label all waste containers with "this compound" and the appropriate hazard symbols.

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Preparing Solid Waste for Disposal
  • Collection: Collect pure this compound, contaminated solids (e.g., spill cleanup materials, contaminated lab supplies), and any reaction byproducts in a designated, sealable, and properly labeled waste container.

  • Container: Use a robust, leak-proof container. For solids, a securely sealed plastic or metal drum is appropriate.

  • Handling: When transferring the solid waste, avoid creating dust.[1] If necessary, moisten the material slightly with a non-reactive solvent to prevent it from becoming airborne.

Step 3: Preparing Liquid Waste for Disposal
  • Collection: If this compound is in a solution, collect it in a separate, labeled, and sealed container designed for liquid chemical waste.

  • Solvent Compatibility: Ensure the waste container is compatible with the solvent used.

  • Surplus Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Step 4: Disposal of Contaminated Materials
  • PPE: Dispose of contaminated gloves, weigh papers, and other disposable lab supplies in the designated solid waste container for this compound.

  • Glassware: Rinse contaminated glassware thoroughly with a suitable solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinsate as hazardous liquid waste. Once decontaminated, the glassware can be washed and reused or disposed of as regular lab glass.

  • Packaging: Dispose of the original container as unused product, ensuring it is empty and sealed before placing it in the appropriate waste stream.[1]

Step 5: Storage and Final Disposal
  • Storage: Store the sealed waste containers in a cool, dry, and well-ventilated designated waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for a licensed professional waste disposal service to collect the waste.[1] The material should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Documentation: Maintain a record of the waste generated, including the amount and date of disposal, in accordance with local and national regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Waste Generation (this compound) identify Identify & Segregate Waste (Label with contents and hazards) start->identify is_solid Is the waste solid? identify->is_solid solid_waste Collect in a sealed, labeled solid waste container. Avoid creating dust. is_solid->solid_waste Yes liquid_waste Collect in a sealed, labeled liquid waste container. is_solid->liquid_waste No contaminated_items Contaminated Items? (PPE, Glassware, etc.) solid_waste->contaminated_items storage Store sealed containers in a designated waste accumulation area. solid_waste->storage liquid_waste->contaminated_items liquid_waste->storage decontaminate Decontaminate glassware. Collect rinsate as liquid waste. contaminated_items->decontaminate Glassware dispose_ppe Dispose of contaminated PPE and other solids in the solid waste container. contaminated_items->dispose_ppe PPE/Solids contaminated_items->storage None decontaminate->liquid_waste dispose_ppe->solid_waste disposal Arrange for pickup by a licensed waste disposal service. storage->disposal end End: Incineration at an approved facility disposal->end

Caption: Disposal workflow for this compound.

This comprehensive approach ensures that the disposal of this compound is managed safely and responsibly, protecting both the individuals handling the material and the wider environment. Always consult your institution's specific EHS guidelines and local regulations.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.